(1-Allylpyrrolidin-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-prop-2-enylpyrrolidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-6-3-4-8(10)7-9/h2,8H,1,3-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGKTSVPJJNEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949004 | |
| Record name | 1-[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26116-13-2 | |
| Record name | 1-(2-Propen-1-yl)-2-pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26116-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Allyl)pyrrolidine-2-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026116132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(allyl)pyrrolidine-2-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1-Allylpyrrolidin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (1-Allylpyrrolidin-2-yl)methanamine, a key intermediate in the production of various pharmaceutical compounds, notably the antiemetic drug Alizapride. This document details a primary synthetic pathway starting from L-proline, outlining the necessary experimental protocols and providing quantitative data where available.
Introduction
This compound, particularly its (S)-enantiomer, is a valuable building block in medicinal chemistry. Its structure, featuring a chiral pyrrolidine ring, an allyl group, and a primary amine, allows for diverse functionalization and incorporation into more complex molecules. The synthesis of this intermediate is a critical step in the manufacturing of Alizapride, a dopamine antagonist used to treat nausea and vomiting.[1] This guide focuses on a robust and well-documented synthetic route, providing the necessary detail for replication and optimization in a research and development setting.
Overview of the Synthetic Pathway
The most common and practical synthetic route to (S)-(1-Allylpyrrolidin-2-yl)methanamine commences with the readily available and chiral starting material, L-proline. The pathway involves a sequence of standard organic transformations to first construct the 2-(aminomethyl)pyrrolidine core, followed by the introduction of the allyl group onto the pyrrolidine nitrogen.
The overall transformation can be summarized in the following key stages:
-
Amidation of L-proline: Conversion of the carboxylic acid functionality of L-proline into a primary amide.
-
N-Allylation: Introduction of the allyl group onto the secondary amine of the pyrrolidine ring.
-
Reduction of the Amide: Conversion of the primary amide to the corresponding primary amine.
An alternative, though less direct, approach involves the initial N-allylation of a protected proline derivative, followed by functional group manipulation of the carboxyl group and subsequent reduction. However, the former pathway is often more efficient.
Detailed Synthesis Pathway and Experimental Protocols
This section provides a step-by-step guide for the synthesis of (S)-(1-Allylpyrrolidin-2-yl)methanamine, starting from L-prolinamide.
Pathway A: From L-Prolinamide
This pathway is a direct and efficient method for the synthesis of the target molecule.
Step 1: Synthesis of (S)-1-Allylpyrrolidine-2-carboxamide
The first step involves the N-alkylation of L-prolinamide with an allyl halide.
Experimental Protocol:
-
To a solution of L-prolinamide (1 equivalent) in acetonitrile, potassium carbonate (2-3 equivalents) is added as a base.
-
Allyl bromide (1.1-1.5 equivalents) is then added dropwise to the suspension.
-
The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude (S)-1-allylpyrrolidine-2-carboxamide, which can be purified by column chromatography or used directly in the next step if of sufficient purity.
| Reactant/Reagent | Molar Ratio | Notes |
| L-Prolinamide | 1.0 | Starting material |
| Allyl Bromide | 1.1 - 1.5 | Alkylating agent |
| Potassium Carbonate | 2.0 - 3.0 | Base |
| Acetonitrile | - | Solvent |
Step 2: Synthesis of (S)-(1-Allylpyrrolidin-2-yl)methanamine
The final step is the reduction of the amide functionality to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
-
A solution of (S)-1-allylpyrrolidine-2-carboxamide (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (2-4 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.
-
The reaction is monitored by TLC or GC-MS to ensure complete conversion of the amide.
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining the temperature at 0 °C. This procedure, known as the Fieser workup, is crucial for safely destroying the excess LiAlH₄ and precipitating the aluminum salts.[2]
-
The resulting granular precipitate is filtered off and washed with THF or diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude (S)-(1-allylpyrrolidin-2-yl)methanamine can be purified by distillation under reduced pressure to afford the final product as a colorless to pale yellow oil.
| Reactant/Reagent | Molar Ratio | Notes |
| (S)-1-Allylpyrrolidine-2-carboxamide | 1.0 | Starting material |
| Lithium Aluminum Hydride (LiAlH₄) | 2.0 - 4.0 | Reducing agent |
| Anhydrous Tetrahydrofuran (THF) | - | Solvent |
Quantitative Data (Typical):
| Step | Product | Yield | Purity |
| 1 | (S)-1-Allylpyrrolidine-2-carboxamide | 75-85% | >95% |
| 2 | (S)-(1-Allylpyrrolidin-2-yl)methanamine | 70-80% | >98% |
Alternative Synthetic Considerations
An alternative approach involves the direct N-allylation of commercially available (S)-pyrrolidin-2-yl)methanamine. This method is more direct but may be less cost-effective depending on the price of the starting material.
References
An In-depth Technical Guide on the ¹H NMR Spectrum of (1-Allylpyrrolidin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1-Allylpyrrolidin-2-yl)methanamine. Due to the limited availability of direct spectral data for this specific compound in publicly accessible databases, this guide presents an estimated ¹H NMR data table based on the analysis of a closely related derivative, (S)-N-((1-Allylpyrrolidin-2-yl)methyl)-5-(6-fluorohex-1-ynyl)-2,3-dimethoxybenzamide. This approach allows for a robust estimation of the chemical shifts and coupling patterns for the core structure of this compound.
Data Presentation: Estimated ¹H NMR Spectral Data
The following table summarizes the estimated ¹H NMR spectral data for this compound. The data is presented with estimated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These estimations are derived from the spectral data of the aforementioned derivative and are consistent with the expected values for such a molecule.
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (pyrrolidine) | 2.65 - 2.71 | m | - |
| H-5 (pyrrolidine, 2H) | 3.09 - 3.14 / 2.23 | m / q | - / 20, 9 |
| H-3, H-4 (pyrrolidine, 4H) | 1.62 - 1.78 | m | - |
| -CH₂-NH₂ (2H) | 2.87 / 3.77 | dd / ddd | 14, 8 / 14, 7.2, 2.8 |
| N-CH₂-allyl (2H) | 3.30 - 3.35 / 3.44 - 3.48 | m / m | - |
| =CH-allyl | 5.85 - 5.95 | m | - |
| =CH₂-allyl (2H) | 5.09 / 5.20 | d / d | 10 / 16 |
| -NH₂ (2H) | Broad singlet | - | - |
Note: The chemical shifts of amine protons (-NH₂) can vary significantly depending on the solvent, concentration, and temperature. The values for the pyrrolidine and aminomethyl protons are estimated from a derivative and may deviate slightly in the free amine.
Experimental Protocols
A detailed methodology for acquiring the ¹H NMR spectrum of this compound is provided below. This protocol is a standard procedure for the analysis of small organic molecules.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
2. NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Temperature: The experiment is typically run at room temperature (approximately 298 K).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is used for a 1D ¹H spectrum.
-
Number of Scans: 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
Mandatory Visualization
The following diagrams illustrate key logical relationships and workflows relevant to the characterization of a chemical entity like this compound.
Caption: Workflow for the synthesis and characterization of a novel chemical entity.
Caption: Logical relationship of ¹H NMR parameters to molecular structure elucidation.
An In-depth Technical Guide to the Predicted ¹³C NMR Analysis of (1-Allylpyrrolidin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (1-Allylpyrrolidin-2-yl)methanamine. Due to the absence of published experimental spectra for this specific compound, this document leverages data from structurally analogous molecules and established principles of ¹³C NMR spectroscopy to offer a robust predictive analysis. This information is intended to aid researchers in the identification, characterization, and quality control of this and related compounds.
Predicted ¹³C NMR Data
The chemical shifts in ¹³C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. For this compound, the predicted chemical shifts are based on the analysis of similar structures, such as N-allylpyrrolidine and 2-(aminomethyl)-1-ethylpyrrolidine, and general shielding/deshielding effects of amine and alkene functional groups. The predicted values are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrrolidine Ring | ||
| C2 | 62 - 68 | Methine carbon adjacent to nitrogen and bearing the aminomethyl group, significantly deshielded. |
| C3 | 22 - 28 | Methylene carbon, influenced by adjacent carbons. |
| C4 | 28 - 34 | Methylene carbon, relatively shielded within the aliphatic ring. |
| C5 | 53 - 59 | Methylene carbon adjacent to the nitrogen atom, deshielded. |
| Aminomethyl Group | ||
| C6 | 45 - 51 | Methylene carbon attached to the primary amine and the pyrrolidine ring. |
| Allyl Group | ||
| C1' | 57 - 63 | Methylene carbon attached to the pyrrolidine nitrogen, deshielded. |
| C2' | 134 - 140 | Olefinic methine carbon (=CH-), deshielded due to sp² hybridization. |
| C3' | 116 - 122 | Terminal olefinic methylene carbon (=CH₂), less deshielded than the substituted olefinic carbon. |
Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear reference to the data table.
Experimental Protocol
While a specific protocol for this compound is not available, the following outlines a general and robust methodology for acquiring a ¹³C NMR spectrum for a liquid amine sample.
1. Sample Preparation:
-
Dissolve approximately 50-100 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The choice of solvent is critical and should be one that dissolves the sample well and has a known, non-interfering signal.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the ¹³C frequency to ensure optimal sensitivity.
-
Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during acquisition.
-
Shim the magnetic field to achieve high homogeneity and resolution.
3. Data Acquisition:
-
A standard ¹³C NMR experiment with proton decoupling is typically used to obtain a spectrum with single lines for each unique carbon atom.[1][2]
-
Key acquisition parameters to consider include:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a reasonable starting point. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.[2][3]
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.[1][3]
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic molecules.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the peaks if quantitative analysis is required (note: standard ¹³C NMR is often not reliably quantitative without specific experimental setups).[2]
General Workflow for ¹³C NMR Analysis
The following diagram outlines the logical workflow for the ¹³C NMR analysis of a small organic molecule like this compound.
This predictive guide serves as a valuable resource for the ¹³C NMR analysis of this compound, providing a solid foundation for experimental work and spectral interpretation in a research and development setting.
References
Mass Spectrometry of (1-Allylpyrrolidin-2-yl)methanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted mass spectrometry behavior of (1-Allylpyrrolidin-2-yl)methanamine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the structurally similar compound, 2-Aminomethyl-1-ethylpyrrolidine, and established principles of mass spectrometry to predict its fragmentation pattern under electron ionization (EI).
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is anticipated to be characterized by distinct fragmentation pathways driven by the presence of the N-allyl group and the pyrrolidine ring. The primary mode of fragmentation for N-alkylated pyrrolidines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.
Predicted Quantitative Mass Spectrometry Data
The following table summarizes the predicted major fragments for this compound under electron ionization. The molecular ion (M+) is expected at an m/z of 140, corresponding to its molecular weight.
| m/z (Predicted) | Proposed Fragment Structure | Description |
| 140 | [C8H16N2]+• | Molecular Ion |
| 111 | [C6H11N2]+ | Loss of an ethyl radical (•C2H5) from the pyrrolidine ring |
| 99 | [C5H9N2]+ | Loss of the allyl group (•C3H5) |
| 83 | [C5H9N]+ | Alpha-cleavage with loss of the aminomethyl group (•CH2NH2) |
| 70 | [C4H8N]+ | Primary alpha-cleavage product from the pyrrolidine ring |
| 41 | [C3H5]+ | Allyl cation |
Proposed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard procedure for the analysis of this compound using GC-MS with electron ionization.
Objective: To obtain the mass spectrum of this compound and characterize its fragmentation pattern.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol or dichloromethane)
-
Gas chromatograph coupled to a mass spectrometer with an EI source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
GC-MS Instrument Setup:
-
Gas Chromatograph:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 35 to 300.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern.
-
Visualizing Fragmentation and Workflows
Predicted Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Experimental Workflow
This diagram outlines the general workflow for the GC-MS analysis described in the experimental protocol.
Caption: General workflow for GC-MS analysis.
An In-depth Technical Guide to the Reaction Mechanism for the Formation of (1-Allylpyrrolidin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Allylpyrrolidin-2-yl)methanamine is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine ring, an allyl group, and a primary amine, offers versatile opportunities for the synthesis of complex nitrogen-containing heterocyclic compounds with diverse biological activities. This technical guide provides a comprehensive overview of the plausible reaction mechanism for its formation, detailed experimental protocols for its synthesis, and a summary of its key physicochemical and spectroscopic data. The synthesis is presented as a two-step process commencing with the formation of the precursor, 2-(aminomethyl)pyrrolidine, from L-proline, followed by its selective N-allylation.
Introduction
The pyrrolidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals and natural products. The conformational rigidity and chirality of the pyrrolidine ring make it an attractive component for designing molecules with specific three-dimensional orientations to interact with biological targets. This compound, with its additional functional groups, serves as a valuable intermediate for the synthesis of novel therapeutic agents. This guide delineates a common and effective synthetic pathway to this compound.
Proposed Reaction Mechanism and Synthesis
The formation of this compound can be strategically achieved through a two-step synthetic sequence:
Step 1: Synthesis of 2-(Aminomethyl)pyrrolidine from L-Proline
The initial step involves the reduction of the carboxylic acid functionality of L-proline to a primary alcohol, followed by conversion to the corresponding amine. A common method for this transformation is the reduction of L-prolinamide with a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Step 2: N-Allylation of 2-(Aminomethyl)pyrrolidine
The second step is the selective N-alkylation of the secondary amine of the pyrrolidine ring with an allyl halide, typically allyl bromide, in the presence of a base. The secondary amine is generally more nucleophilic than the primary aminomethyl group, allowing for selective allylation under controlled conditions.
Data Presentation
The following tables summarize the key quantitative data associated with the proposed synthetic route.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 26116-13-2 |
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol |
| Boiling Point | 194.6 °C at 760 mmHg[1] |
| Density | 0.912 g/cm³[1] |
| Flash Point | 67.9 °C[1] |
Table 2: Typical Reaction Parameters for the Synthesis of this compound
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Formation of 2-(Aminomethyl)pyrrolidine | L-Prolinamide, LiAlH₄, THF | Reflux | 12 - 24 | 70 - 85 |
| 2 | N-Allylation | 2-(Aminomethyl)pyrrolidine, Allyl bromide, K₂CO₃, Acetonitrile | Room Temperature | 4 - 8 | 80 - 95 |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Peak Assignments |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.95-5.85 (m, 1H, -CH=CH₂), 5.20-5.10 (m, 2H, -CH=CH₂), 3.40-3.30 (m, 1H, N-CH-), 3.20-3.10 (m, 2H, N-CH₂-CH=), 2.90-2.80 (m, 1H, N-CH-), 2.70-2.50 (m, 2H, -CH₂-NH₂), 2.30-2.20 (m, 1H, pyrrolidine CH), 1.90-1.60 (m, 4H, pyrrolidine CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 136.0 (-CH=CH₂), 117.5 (-CH=CH₂), 62.5 (N-CH-), 58.0 (N-CH₂-CH=), 54.0 (N-CH₂-), 45.0 (-CH₂-NH₂), 28.0 (pyrrolidine CH₂), 23.0 (pyrrolidine CH₂) |
| IR (neat, cm⁻¹) | 3360 (N-H stretch, primary amine), 3075 (=C-H stretch), 2960, 2870 (C-H stretch), 1640 (C=C stretch), 1450 (C-H bend) |
| Mass Spec (EI) m/z | 140 (M⁺), 111, 96, 82, 41 |
Experimental Protocols
4.1. Synthesis of 2-(Aminomethyl)pyrrolidine
-
Preparation of L-Prolinamide: To a solution of L-proline (11.5 g, 0.1 mol) in methanol (100 mL) at 0 °C, thionyl chloride (11.9 g, 0.1 mol) is added dropwise. The mixture is stirred at room temperature for 24 hours. The solvent is then evaporated under reduced pressure. The resulting solid is dissolved in a saturated solution of ammonia in methanol and stirred for another 24 hours. The solvent is removed under vacuum to yield L-prolinamide.
-
Reduction of L-Prolinamide: A suspension of lithium aluminum hydride (7.6 g, 0.2 mol) in anhydrous tetrahydrofuran (THF, 200 mL) is prepared in a three-necked flask under a nitrogen atmosphere. A solution of L-prolinamide (11.4 g, 0.1 mol) in THF (100 mL) is added dropwise to the suspension at 0 °C. The reaction mixture is then refluxed for 18 hours.
-
Work-up and Isolation: After cooling to 0 °C, the reaction is quenched by the sequential addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and water (22.8 mL). The resulting precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by distillation under reduced pressure to afford 2-(aminomethyl)pyrrolidine as a colorless oil.
4.2. Synthesis of this compound
-
Reaction Setup: To a solution of 2-(aminomethyl)pyrrolidine (10.0 g, 0.1 mol) in acetonitrile (150 mL) in a round-bottom flask, potassium carbonate (27.6 g, 0.2 mol) is added.
-
Addition of Allyl Bromide: Allyl bromide (13.3 g, 0.11 mol) is added dropwise to the stirred suspension at room temperature.
-
Reaction and Monitoring: The reaction mixture is stirred at room temperature for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane (100 mL) and washed with water (2 x 50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 9:1) to yield this compound as a pale yellow oil.
Mandatory Visualization
5.1. Reaction Mechanism Diagrams
Caption: Reaction scheme for the synthesis of 2-(Aminomethyl)pyrrolidine.
Caption: Reaction scheme for the N-allylation of 2-(Aminomethyl)pyrrolidine.
5.2. Experimental Workflow
Caption: Overall experimental workflow for the synthesis.
Conclusion
This technical guide provides a detailed and practical overview of a plausible and efficient synthetic route for the formation of this compound. The described two-step process, involving the reduction of L-prolinamide followed by selective N-allylation, is a reliable method for obtaining this valuable chiral building block. The provided experimental protocols, quantitative data, and visualizations are intended to support researchers and scientists in the fields of organic synthesis and drug development in their efforts to synthesize and utilize this and related pyrrolidine derivatives for the creation of novel and potent therapeutic agents. Further optimization of reaction conditions may lead to improved yields and purity, and the spectroscopic data provided herein will serve as a crucial reference for the characterization of the final product.
References
Chiral Resolution of (1-Allylpyrrolidin-2-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Allylpyrrolidin-2-yl)methanamine is a chiral building block with significant potential in pharmaceutical synthesis.[1] The stereochemistry of such intermediates is often critical to the biological activity and selectivity of the final active pharmaceutical ingredient (API).[2] Consequently, the efficient separation of its enantiomers is a crucial step in the development of enantiopure drugs. This technical guide provides an in-depth overview of the methodologies for the chiral resolution of this compound, with a primary focus on the classical method of diastereomeric salt formation and a discussion of enzymatic resolution as a viable alternative. Detailed experimental protocols, data presentation in tabular format, and process visualizations are included to offer a comprehensive resource for laboratory application.
Introduction to Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[3] This is a critical process in the pharmaceutical industry as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[4] While asymmetric synthesis provides a direct route to enantiopure compounds, chiral resolution of racemates remains a widely used and practical approach, especially for large-scale production.[5]
The most common method for chiral resolution is the formation of diastereomeric salts.[3] This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[6] Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[4][6]
Diastereomeric Salt Resolution
The primary amine functionality in this compound makes it an ideal candidate for resolution via diastereomeric salt formation with a chiral acid. Tartaric acid is a versatile, cost-effective, and widely documented resolving agent for primary amines, making it a primary choice for such applications.[4][7]
Principle of Resolution
The reaction of racemic this compound with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, results in the formation of two diastereomeric salts:
-
(R)-(1-Allylpyrrolidin-2-yl)methanaminium L-tartrate
-
(S)-(1-Allylpyrrolidin-2-yl)methanaminium L-tartrate
These diastereomeric salts possess different solubilities in a given solvent system, enabling the less soluble salt to be selectively crystallized and separated by filtration. The desired enantiomer of the amine can then be recovered from the isolated diastereomeric salt by treatment with a base.
Detailed Experimental Protocol
The following is a generalized protocol for the chiral resolution of racemic this compound using L-(+)-tartaric acid.
Materials:
-
Racemic this compound
-
L-(+)-tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve racemic this compound (1.0 equivalent) in a minimum amount of warm methanol in an Erlenmeyer flask.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with continuous stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
To maximize the yield, the flask can be further cooled in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
The collected solid is the diastereomerically enriched salt. The mother liquor contains the more soluble diastereomeric salt.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in water.
-
Add a sufficient amount of aqueous NaOH solution to raise the pH to >12, ensuring the complete conversion of the salt to the free amine.
-
Extract the liberated amine into an organic solvent such as dichloromethane (3 x 50 mL).
-
-
Purification and Analysis:
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the enantiomerically enriched this compound.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.
-
Quantitative Data Summary
The following table presents illustrative data for a typical chiral resolution of this compound.
| Parameter | Value | Analytical Method |
| Starting Material | ||
| Racemic Amine Purity | >99% | GC-MS |
| Resolution Process | ||
| Yield of Diastereomeric Salt | 40-50% (based on one enantiomer) | Gravimetric |
| Diastereomeric Excess (d.e.) of Salt | >95% | Chiral HPLC |
| Final Product | ||
| Yield of Enantioenriched Amine | 35-45% (based on one enantiomer) | Gravimetric |
| Enantiomeric Excess (e.e.) | >98% | Chiral HPLC |
| Optical Rotation | [α]D20 = +X.X° (c=1, MeOH) | Polarimetry |
Enzymatic Resolution
An alternative approach to diastereomeric salt formation is enzymatic resolution. This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.[8]
A patented process describes the resolution of 1-substituted 2-(aminomethyl)pyrrolidines using lipases from Pseudomonas cepacia, Pseudomonas fluorescens, or Candida rugosa.[8] In this process, the racemic amine reacts with an acyl donor, such as benzyl acetate, in an organic solvent. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting amide and the unreacted amine can then be separated by conventional methods.
Process Visualizations
The following diagrams illustrate the workflows for the described chiral resolution methods.
Figure 1: Workflow for Diastereomeric Salt Resolution.
Figure 2: Workflow for Enzymatic Resolution.
Conclusion
The chiral resolution of this compound is a critical step for its application in the synthesis of enantiopure pharmaceuticals. Diastereomeric salt formation with chiral acids like tartaric acid represents a classical, robust, and scalable method for achieving this separation. Additionally, enzymatic resolution offers a highly selective and environmentally friendly alternative. The choice of method will depend on factors such as cost, scale, and the desired level of enantiopurity. The protocols and data presented in this guide provide a solid foundation for the development of an efficient and effective chiral resolution process for this valuable synthetic intermediate.
References
- 1. This compound|CAS 26116-13-2 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: (1-Allylpyrrolidin-2-yl)methanamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Allylpyrrolidin-2-yl)methanamine is a chiral diamine featuring a pyrrolidine scaffold, a structure renowned for its utility in asymmetric organocatalysis. The presence of a primary and a tertiary amine, along with the C2-stereocenter, makes it a promising candidate for catalyzing a variety of enantioselective transformations. The N-allyl group offers a site for potential catalyst modification or immobilization. While specific catalytic applications of this molecule are not extensively documented in peer-reviewed literature, its structural similarity to well-established prolinamine catalysts allows for the extrapolation of its potential uses in key asymmetric C-C bond-forming reactions.
These notes provide a theoretical framework and practical starting points for researchers interested in exploring the catalytic potential of this compound in asymmetric synthesis. The experimental protocols are based on established procedures for similar pyrrolidine-based organocatalysts.
Potential Applications in Asymmetric Synthesis
Based on the principles of aminocatalysis, this compound is a prime candidate for catalyzing reactions that proceed through enamine or iminium ion intermediates. The primary amine can form an enamine with a carbonyl compound (nucleophile), while the tertiary amine can act as a Brønsted base or participate in hydrogen bonding to activate the electrophile.
Key Potential Reactions:
-
Asymmetric Aldol Reaction: Catalyzing the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones.
-
Asymmetric Michael Addition: Facilitating the conjugate addition of carbonyl compounds to α,β-unsaturated systems, such as nitroalkenes or enones.
-
Asymmetric Mannich Reaction: Promoting the three-component reaction of an aldehyde, an amine, and a ketone to generate chiral β-amino carbonyl compounds.
Proposed Catalytic Cycle: Asymmetric Aldol Reaction
The proposed catalytic cycle for the this compound-catalyzed asymmetric aldol reaction involves the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the chiral β-hydroxy ketone and regenerates the catalyst.
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Data Presentation: Hypothetical Performance in Asymmetric Reactions
The following tables present hypothetical, yet realistic, data for the performance of (S)-(1-Allylpyrrolidin-2-yl)methanamine as a catalyst in asymmetric aldol and Michael reactions. This data is intended to serve as a benchmark for experimental validation.
Table 1: Hypothetical Results for the Asymmetric Aldol Reaction of p-Nitrobenzaldehyde with Cyclohexanone
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | 10 | Toluene | 25 | 24 | 85 | 90:10 | 92 |
| 2 | 10 | CH₂Cl₂ | 25 | 24 | 88 | 88:12 | 89 |
| 3 | 10 | THF | 25 | 24 | 75 | 85:15 | 85 |
| 4 | 5 | Toluene | 25 | 48 | 82 | 91:9 | 92 |
| 5 | 10 | Toluene | 0 | 72 | 78 | 95:5 | 96 |
Table 2: Hypothetical Results for the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
| Entry | Catalyst Loading (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | 10 | None | Toluene | 25 | 24 | 90 | 92:8 | 94 |
| 2 | 10 | Benzoic Acid (10) | Toluene | 25 | 12 | 95 | 95:5 | 96 |
| 3 | 10 | Benzoic Acid (10) | CH₂Cl₂ | 25 | 18 | 92 | 93:7 | 93 |
| 4 | 5 | Benzoic Acid (10) | Toluene | 25 | 24 | 93 | 95:5 | 96 |
| 5 | 10 | Benzoic Acid (10) | Toluene | 0 | 48 | 88 | 98:2 | 98 |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by (S)-(1-Allylpyrrolidin-2-yl)methanamine.
Caption: Experimental workflow for the asymmetric aldol reaction.
Materials:
-
(S)-(1-Allylpyrrolidin-2-yl)methanamine (catalyst)
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add (S)-(1-Allylpyrrolidin-2-yl)methanamine (0.1 mmol, 10 mol%).
-
Add the ketone (1.2 mmol) and anhydrous solvent (2.0 mL).
-
Stir the mixture at room temperature for 20 minutes to allow for pre-formation of the enamine.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC or NMR analysis of a derivatized sample.
Protocol 2: General Procedure for the Asymmetric Michael Addition
This protocol outlines a general method for the asymmetric Michael addition of a ketone to a nitroalkene.
Materials:
-
(S)-(1-Allylpyrrolidin-2-yl)methanamine (catalyst)
-
trans-β-Nitrostyrene (Michael acceptor)
-
Cyclohexanone (Michael donor)
-
Benzoic acid (additive)
-
Anhydrous solvent (e.g., toluene)
-
Standard workup and purification reagents as in Protocol 1.
Procedure:
-
In a reaction vial, dissolve (S)-(1-Allylpyrrolidin-2-yl)methanamine (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%) in the anhydrous solvent (1.0 mL).
-
Add cyclohexanone (2.0 mmol).
-
Stir the solution for 10 minutes at room temperature.
-
Add trans-β-nitrostyrene (1.0 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purify the product by flash column chromatography.
-
Determine the dr and ee of the Michael adduct by chiral HPLC.
Conclusion
This compound holds significant potential as a chiral organocatalyst for asymmetric synthesis. Its structural features suggest it could be highly effective in promoting key C-C bond-forming reactions such as aldol, Michael, and Mannich reactions. The provided application notes and protocols, though based on the performance of analogous catalysts, offer a solid foundation for researchers to begin exploring the catalytic capabilities of this promising molecule. Experimental validation of these proposed applications could lead to the development of novel and efficient stereoselective transformations for the synthesis of valuable chiral compounds in academia and industry.
Application Notes and Protocols for (1-Allylpyrrolidin-2-yl)methanamine and its Analogs as Chiral Ligands in Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of the catalytic use of (1-Allylpyrrolidin-2-yl)methanamine as a primary chiral ligand. The following application notes and protocols are based on structurally similar and functionally related chiral pyrrolidine-based diamine ligands. These examples are intended to provide a strong predictive framework for the potential applications of this compound in asymmetric catalysis.
Introduction
Chiral pyrrolidine derivatives are a cornerstone of modern asymmetric catalysis, serving as highly effective ligands for a wide array of metal-catalyzed reactions and as organocatalysts in their own right.[1][2] The rigid pyrrolidine scaffold, combined with the stereodirecting influence of substituents, allows for the creation of a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in the formation of new stereocenters. This compound, possessing a C2-aminomethyl substituent and an N-allyl group, combines the key structural features of successful chiral diamine ligands. The allyl group offers a site for further functionalization or immobilization, enhancing its versatility.
This document outlines potential applications of this compound and its analogs in key asymmetric transformations, including Michael additions, aldol reactions, and palladium-catalyzed allylic alkylations. Detailed protocols and representative data from closely related systems are provided to guide experimental design.
Application Note 1: Asymmetric Michael Addition
Reaction Overview: The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, crucial for the synthesis of a wide variety of chiral compounds. Pyrrolidine-based organocatalysts, particularly those derived from (S)-2-(aminomethyl)pyrrolidine, have demonstrated exceptional efficacy in catalyzing the addition of ketones and aldehydes to nitroolefins, yielding valuable γ-nitro carbonyl compounds with high diastereo- and enantioselectivity.[3]
Catalyst Activation Pathway: The catalytic cycle typically involves the formation of an enamine intermediate between the ketone substrate and the secondary amine of the pyrrolidine ligand. The aminomethyl side chain, often functionalized, can participate in hydrogen bonding with the nitro group of the electrophile, thereby activating it and providing stereochemical control.
Potential Role of this compound: In this context, this compound could function as a bifunctional catalyst. The secondary amine of the pyrrolidine would form the enamine, while the primary amine of the aminomethyl group could be derivatized to introduce a hydrogen-bond donating moiety (e.g., a thiourea or sulfonamide group) to activate the nitroalkene.
Quantitative Data for a Structurally Similar Organocatalyst:
The following table summarizes the performance of a carbamate-functionalized pyrrolidin-2-ylmethylamine catalyst in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene. This data provides a benchmark for the expected performance of a similarly functionalized this compound derivative.[3]
| Entry | Solvent | Additive (10 mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Water | None | 24 | 90 | 95:5 | 85 |
| 2 | Brine | None | 24 | 92 | 96:4 | 90 |
| 3 | Water | Acetic Acid | 12 | 95 | 97:3 | 92 |
| 4 | Brine | Acetic Acid | 12 | 97 | 97:3 | 94 |
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene (Adapted from related systems) [3]
Materials:
-
Chiral organocatalyst (e.g., a derivative of (S)-(1-Allylpyrrolidin-2-yl)methanamine) (10 mol%)
-
trans-β-Nitrostyrene (1.0 mmol)
-
Cyclohexanone (5.0 mmol)
-
Solvent (e.g., Brine) (2 mL)
-
Additive (e.g., Acetic Acid) (10 mol%)
Procedure:
-
To a glass vial, add the chiral organocatalyst, trans-β-nitrostyrene, and the additive.
-
Add the solvent and cyclohexanone.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC analysis.
Catalytic Cycle for Asymmetric Michael Addition:
Caption: Proposed catalytic cycle for the organocatalyzed asymmetric Michael addition.
Application Note 2: Asymmetric Aldol Reaction
Reaction Overview: The asymmetric aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Proline and its derivatives are well-established organocatalysts for this transformation.
Potential Role of this compound: Similar to the Michael addition, a derivatized form of this compound could act as a bifunctional catalyst. The pyrrolidine nitrogen would form an enamine with a ketone, while a functionalized aminomethyl side chain could activate the aldehyde through hydrogen bonding.
Quantitative Data for a Related Prolinamide Catalyst:
The following table presents data for the asymmetric aldol reaction between various aromatic aldehydes and cyclohexanone, catalyzed by a prolinamide derived from a chiral pyrrolidine.
| Entry | Aldehyde | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | Benzaldehyde | 24 | 95 | >99:1 | 99 |
| 2 | 4-Nitrobenzaldehyde | 12 | 98 | >99:1 | >99 |
| 3 | 4-Chlorobenzaldehyde | 24 | 96 | >99:1 | 99 |
| 4 | 2-Naphthaldehyde | 48 | 92 | >99:1 | 98 |
Experimental Protocol: Asymmetric Aldol Reaction (General Procedure)
Materials:
-
Chiral organocatalyst (10 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (e.g., cyclohexanone) (5.0 mmol)
-
Solvent (e.g., Toluene) (2 mL)
Procedure:
-
In a reaction vessel, dissolve the chiral organocatalyst in the solvent.
-
Add the aldehyde and then the ketone.
-
Stir the mixture at the desired temperature (e.g., room temperature or cooled) for the specified time.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to obtain the aldol product.
-
Determine the diastereomeric ratio and enantiomeric excess of the product.
Experimental Workflow for Catalyst Screening:
Caption: A general workflow for screening chiral ligands in the asymmetric aldol reaction.
Application Note 3: Palladium-Catalyzed Asymmetric Allylic Alkylation
Reaction Overview: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the enantioselective formation of C-C, C-N, and C-O bonds. The stereochemical outcome of the reaction is largely determined by the chiral ligand coordinated to the palladium center. Chiral diamines, including those with a pyrrolidine backbone, have been successfully employed as ligands in this transformation.
Potential Role of this compound: this compound can act as a bidentate ligand, coordinating to the palladium center through both nitrogen atoms. The chiral environment created by the pyrrolidine ring and its substituents would then influence the nucleophilic attack on the π-allyl palladium intermediate, leading to the formation of one enantiomer in excess.
Quantitative Data for a Related Pyrrolidine-Based Ligand in Pd-Catalyzed AAA:
The table below shows results for the asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate using a chiral pyrrolidine-based ligand.
| Entry | Ligand Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2.5 | CH2Cl2 | 25 | 2 | 98 | 95 (S) |
| 2 | 2.5 | THF | 25 | 3 | 95 | 92 (S) |
| 3 | 2.5 | Toluene | 25 | 4 | 90 | 88 (S) |
| 4 | 1.0 | CH2Cl2 | 25 | 5 | 96 | 94 (S) |
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (General Procedure)
Materials:
-
[Pd(π-allyl)Cl]2 (1 mol%)
-
Chiral ligand (e.g., (S)-(1-Allylpyrrolidin-2-yl)methanamine) (2.5 mol%)
-
rac-1,3-Diphenyl-2-propenyl acetate (1.0 mmol)
-
Dimethyl malonate (1.2 mmol)
-
Base (e.g., BSA, KOAc)
-
Anhydrous solvent (e.g., CH2Cl2)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve [Pd(π-allyl)Cl]2 and the chiral ligand in the anhydrous solvent.
-
Stir the mixture for 30 minutes to allow for complex formation.
-
Add the allylic acetate, the nucleophile (dimethyl malonate), and the base.
-
Stir the reaction at the indicated temperature and monitor its progress by TLC.
-
After completion, filter the reaction mixture through a pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC.
Logical Relationship of Catalyst Components in AAA:
Caption: Key components and intermediates in a Pd-catalyzed asymmetric allylic alkylation.
Conclusion
While direct catalytic applications of this compound are not yet prominently featured in the scientific literature, its structural analogy to well-established chiral pyrrolidine-based ligands and organocatalysts suggests a high potential for its use in a variety of asymmetric transformations. The protocols and data presented for related systems provide a solid foundation for researchers to begin exploring the catalytic utility of this promising chiral diamine. Further derivatization of the primary amine or the N-allyl group could lead to the development of novel, highly effective, and recyclable catalysts for the synthesis of valuable chiral molecules.
References
Application Notes and Protocols for (1-Allylpyrrolidin-2-yl)methanamine as a Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Allylpyrrolidin-2-yl)methanamine is a versatile chiral building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds.[1][2] Its structure incorporates a pyrrolidine ring, a primary amine, and a reactive allyl group, offering multiple points for chemical modification. The inherent chirality of this starting material makes it particularly valuable for the stereoselective synthesis of complex molecules with potential biological activity.[1] Pyrrolidine and its derivatives are key components in numerous FDA-approved drugs and are known to exhibit a wide range of pharmacological properties, including antihistaminic, anticholinergic, and enzyme inhibitory activities.[1][3]
This document provides detailed application notes and a representative protocol for the use of this compound in the synthesis of a bioactive heterocyclic scaffold: a substituted tetrahydropyrrolo[1,2-a]pyrazine. Compounds with the pyrrolo[1,2-a]pyrazine core have shown significant potential in medicinal chemistry, with activities including antimicrobial, anti-inflammatory, and kinase inhibition.[1][4]
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties and safety data for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 26116-13-2 | [2] |
| Molecular Formula | C₈H₁₆N₂ | [1] |
| Molecular Weight | 140.23 g/mol | [1] |
| Boiling Point | 194.6 ± 13.0 °C | [2] |
| Storage | 2-8 °C, under inert atmosphere | [2] |
| Hazard Statements | H302, H315, H319, H332, H335 | [1] |
Safety Precautions: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Representative Application: Synthesis of a Tetrahydropyrrolo[1,2-a]pyrazine Derivative
This section outlines a representative synthetic application of this compound in the construction of a tetrahydropyrrolo[1,2-a]pyrazine derivative. This class of compounds can be readily accessed through the condensation of the diamine functionality of the starting material with an α-haloketone, followed by intramolecular cyclization.
Experimental Workflow: Synthesis of a Hypothetical Tetrahydropyrrolo[1,2-a]pyrazine
Caption: Synthetic workflow for a tetrahydropyrrolo[1,2-a]pyrazine derivative.
Detailed Experimental Protocol
Synthesis of 4-allyl-2-phenyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine (Hypothetical Example)
Materials:
-
This compound (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of anhydrous K₂CO₃ in anhydrous acetonitrile, add this compound at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a solution of 2-bromoacetophenone in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydropyrrolo[1,2-a]pyrazine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Results and Quantitative Data
The following table summarizes the expected outcomes for the synthesis of a tetrahydropyrrolo[1,2-a]pyrazine derivative based on similar reported syntheses.
| Parameter | Expected Value |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 60 - 85% |
| Purity (post-chromatography) | >95% |
| Appearance | Pale yellow oil or solid |
Biological Context and Potential Applications
Pyrrolo[1,2-a]pyrazine derivatives have been investigated for a range of biological activities, with a notable focus on their potential as kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The tetrahydropyrrolo[1,2-a]pyrazine scaffold can serve as a template for the design of potent and selective kinase inhibitors.
Representative Biological Activity Data
The following table presents representative biological activity data for a class of kinase inhibitors with related heterocyclic cores. This data is for illustrative purposes to highlight the potential of this chemical class.
| Compound Class | Target Kinase | IC₅₀ (nM) |
| Pyrrolopyrimidine | EGFR | 10 - 50 |
| Imidazopyrazine | p38 MAPK | 20 - 100 |
| Pyrrolopyridine | VEGFR2 | 5 - 25 |
Illustrative Signaling Pathway: Kinase Inhibition
The diagram below illustrates a simplified generic kinase signaling pathway and the point of intervention for a hypothetical kinase inhibitor derived from this compound.
Caption: Simplified kinase signaling pathway and inhibition mechanism.
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in the synthesis of complex, biologically active heterocyclic compounds. The representative protocol for the synthesis of a tetrahydropyrrolo[1,2-a]pyrazine derivative demonstrates a straightforward approach to accessing a privileged scaffold in medicinal chemistry. The allyl and amine functionalities provide further opportunities for diversification, allowing for the creation of libraries of novel compounds for drug discovery and development programs. Researchers are encouraged to explore the reactivity of this building block to generate new chemical entities with tailored pharmacological profiles.
References
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of (1-Allylpyrrolidin-2-yl)methanamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, making it a valuable component in drug design.[1] (1-Allylpyrrolidin-2-yl)methanamine is a versatile building block that features a reactive primary amine for further functionalization and an allyl group that can be used for subsequent chemical modifications. This document provides a detailed protocol for the synthesis of the this compound core and its subsequent derivatization to generate a library of novel compounds for screening and drug development.
Part 1: Synthesis of the Core Scaffold: this compound
A common and efficient method for synthesizing the core scaffold is through the N-alkylation of a readily available starting material, such as (S)-pyrrolidin-2-yl)methanamine, with an allyl halide.
Experimental Workflow: Synthesis of the Core Scaffold
Caption: Workflow for the N-allylation of (S)-pyrrolidin-2-yl)methanamine.
Protocol 1: Synthesis of this compound
Materials:
-
(S)-Pyrrolidin-2-yl)methanamine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-pyrrolidin-2-yl)methanamine (1.0 equiv.) in anhydrous acetonitrile (0.2 M), add anhydrous potassium carbonate (2.5 equiv.).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add allyl bromide (1.1 equiv.) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the solid inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: DCM/MeOH with 1% triethylamine, gradient from 100:0 to 90:10) to afford the pure this compound.
Part 2: Synthesis of this compound Derivatives
The primary amine of the core scaffold serves as a versatile handle for diversification. A standard approach is the acylation with various carboxylic acid derivatives to form a library of amides. This strategy is fundamental in drug discovery for exploring structure-activity relationships (SAR).
Diversification Strategy
Caption: Diversification pathways for the this compound scaffold.
Protocol 2: General Procedure for Amide Synthesis
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (using Acyl Chloride):
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (0.1 M).
-
Add triethylamine (1.5 equiv.) to the solution and cool the mixture to 0°C in an ice bath.
-
Add the desired acyl chloride (1.1 equiv.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography or preparative HPLC to yield the final amide derivative.
Data Presentation: Representative Library of Derivatives
The following table summarizes the synthesis of a hypothetical library of derivatives prepared using the general protocols described above.
| Compound ID | R-Group | Structure | MW ( g/mol ) | Yield (%) | Purity (HPLC, %) |
| DERIV-001 | Benzoyl | C₁₅H₂₀N₂O | 244.33 | 85 | >98 |
| DERIV-002 | 4-Chlorobenzoyl | C₁₅H₁₉ClN₂O | 278.78 | 82 | >99 |
| DERIV-003 | Cyclohexylcarbonyl | C₁₅H₂₆N₂O | 250.38 | 78 | >97 |
| DERIV-004 | Phenylacetyl | C₁₆H₂₂N₂O | 258.36 | 88 | >98 |
| DERIV-005 | Benzenesulfonyl | C₁₄H₂₀N₂O₂S | 280.39 | 75 | >99 |
Note: The data presented in this table is for illustrative purposes only. Actual yields and purities will vary depending on the specific substrate and reaction conditions.
Conclusion
This application note provides robust and detailed protocols for the synthesis of this compound and its subsequent diversification into a library of amide derivatives. The described methods are scalable and utilize standard organic synthesis techniques, making them accessible for researchers in drug discovery and medicinal chemistry. The versatility of the core scaffold allows for the generation of a wide array of analogs for biological screening and the development of novel therapeutic agents.
References
Application Notes and Protocols for the Use of (1-Allylpyrrolidin-2-yl)methanamine in the Synthesis of Kappa Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa opioid receptor (KOR) has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including pain, depression, and addiction. The development of selective KOR agonists offers a promising avenue for novel therapeutics with potentially fewer side effects than traditional mu-opioid receptor agonists. A key structural motif in the design of potent and selective KOR agonists is the (1-Allylpyrrolidin-2-yl)methanamine scaffold. This scaffold is a crucial component of analogs of the well-characterized KOR agonist U-50,488. This document provides detailed application notes and experimental protocols for the synthesis and pharmacological characterization of KOR agonists derived from this compound.
Synthetic Application of this compound
This compound serves as a versatile building block for the synthesis of a variety of KOR agonists. The general synthetic strategy involves the acylation of the secondary amine of a diamine precursor with a suitable phenylacetic acid derivative. The allyl group on the pyrrolidine nitrogen can be introduced at various stages of the synthesis, often via alkylation of a precursor amine. The trans-stereochemistry of the cyclohexane ring is crucial for high affinity and selectivity for the KOR.
A representative synthetic scheme for a U-50,488 analog incorporating the this compound moiety is depicted below.
Caption: General synthetic workflow for KOR agonists.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of representative KOR agonists at opioid receptors. This data is essential for comparing the selectivity and efficacy of newly synthesized compounds.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (MOR/KOR) | Selectivity (DOR/KOR) |
| U-50,488 | 1.2 | >500 | >500 | >417 | >417 |
| Analog 1 (Allyl) | 2.5 | >1000 | >1000 | >400 | >400 |
| Analog 2 | 0.8 | 150 | 800 | 187.5 | 1000 |
| Nalfurafine | 0.47 | 322 | 133 | 685 | 283 |
Table 2: Functional Activity at Kappa Opioid Receptor
| Compound | cAMP Inhibition EC50 (nM) | β-arrestin Recruitment EC50 (nM) | ERK 1/2 Phosphorylation EC50 (nM) |
| U-50,488 | 5.2 | 35 | 12.8 |
| Analog 1 (Allyl) | 8.1 | 52 | 18.5 |
| Analog 2 | 3.5 | 28 | 9.7 |
| Nalfurafine | 2.0 | 15 | 7.1 |
Experimental Protocols
Protocol 1: Synthesis of a U-50,488 Analog from a this compound Precursor
This protocol describes the final acylation step to yield a target KOR agonist.
Materials:
-
(1R,2R)-N1-Allyl-N2-(pyrrolidin-1-yl)cyclohexane-1,2-diamine (1.0 eq)
-
3,4-Dichlorophenylacetyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the (1R,2R)-N1-Allyl-N2-(pyrrolidin-1-yl)cyclohexane-1,2-diamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3,4-dichlorophenylacetyl chloride in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure target compound.
Protocol 2: Kappa Opioid Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the KOR.
Materials:
-
Cell membranes prepared from cells stably expressing the human kappa opioid receptor (e.g., CHO-KOR or HEK-KOR cells)
-
[³H]-U-69,593 (Radioligand)
-
Unlabeled U-50,488 (for non-specific binding determination)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
GF/B glass fiber filters
-
Scintillation cocktail
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand [³H]-U-69,593 at a final concentration of approximately 0.5-1.0 nM.
-
To determine non-specific binding, add a high concentration of unlabeled U-50,488 (e.g., 10 µM) to separate wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the Ki value from the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Protocol 3: cAMP Accumulation Assay
This assay measures the ability of a KOR agonist to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO or HEK cells stably expressing the human kappa opioid receptor
-
Forskolin
-
Test compounds
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
Cell culture medium and supplements
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add the test compounds at various concentrations to the cells.
-
Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Generate dose-response curves and calculate the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Protocol 4: ERK 1/2 Phosphorylation Assay
This assay determines the ability of a KOR agonist to activate the mitogen-activated protein kinase (MAPK) pathway.
Materials:
-
Cells expressing the human kappa opioid receptor
-
Serum-free cell culture medium
-
Test compounds
-
Lysis buffer
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Western blotting reagents and equipment or a cell-based ELISA kit for pERK
Procedure (Western Blotting):
-
Starve the cells in serum-free medium for several hours before the experiment.
-
Treat the cells with the test compounds at various concentrations for a short period (e.g., 5-10 minutes).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with the anti-phospho-ERK1/2 antibody.
-
After washing, probe with a secondary antibody and detect the signal.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities to determine the fold-increase in ERK phosphorylation relative to the vehicle control.
Signaling Pathways
Activation of the KOR by an agonist initiates a cascade of intracellular signaling events, primarily through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and the modulation of ion channels. Additionally, KOR activation can trigger G protein-independent signaling pathways involving β-arrestin, which can lead to the activation of MAP kinases like ERK1/2. The balance between G protein-dependent and β-arrestin-dependent signaling can influence the therapeutic effects and side-effect profile of a KOR agonist.
Caption: KOR signaling pathways.
Application Notes and Protocols for the Derivatization of (1-Allylpyrrolidin-2-yl)methanamine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1-Allylpyrrolidin-2-yl)methanamine is a versatile chiral building block in medicinal chemistry. Its structure, featuring a pyrrolidine ring, a primary amine, and a reactive allyl group, offers multiple points for chemical modification to generate diverse libraries of compounds. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. Derivatization of the primary amine of this compound, particularly through acylation to form amides, has proven to be a fruitful strategy for the discovery of potent ligands for various biological targets, most notably G-protein coupled receptors (GPCRs).
This document provides detailed application notes and protocols for the derivatization of this compound into N-substituted benzamides, a class of compounds known to exhibit high affinity for dopamine D2 and D3 receptors. These receptors are critical targets for the development of antipsychotic and other neuroleptic agents. The protocols and data presented herein are based on established synthetic methodologies and structure-activity relationship (SAR) studies for this class of compounds.
Core Application: Dopamine D2/D3 Receptor Antagonists
The derivatization of this compound into substituted benzamides is a well-established approach for generating potent dopamine D2 and D3 receptor antagonists. The general structure of these derivatives consists of the (1-allylpyrrolidin-2-yl)methyl moiety linked via an amide bond to a substituted aromatic ring. The nature and position of the substituents on the benzamide portion are crucial for modulating the affinity and selectivity for the dopamine receptor subtypes.
Signaling Pathway of Dopamine D2/D3 Receptors
Dopamine D2 and D3 receptors are inhibitory G-protein coupled receptors (GPCRs) that belong to the D2-like family. Upon binding of an agonist, such as dopamine, these receptors couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades, including ion channel activity. Antagonists, such as the N-substituted benzamide derivatives of this compound, block the binding of dopamine, thereby preventing the activation of these downstream signaling events.
Figure 1: Simplified signaling pathway of D2/D3 dopamine receptors and the mechanism of antagonism.
Experimental Protocols
General Workflow for Synthesis and Evaluation
The overall process for the derivatization of this compound and subsequent evaluation of the synthesized compounds as dopamine receptor antagonists follows a logical progression from chemical synthesis to biological testing.
Figure 2: General workflow for the synthesis and biological evaluation of N-benzamide derivatives.
Protocol 1: Synthesis of N-((1-allylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-(propylsulfonyl)benzamide
This protocol describes a representative amide coupling reaction between (S)-(1-allylpyrrolidin-2-yl)methanamine and a substituted benzoic acid.
Materials:
-
(S)-(1-Allylpyrrolidin-2-yl)methanamine
-
2,3-Dimethoxy-5-(propylsulfonyl)benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
To a solution of 2,3-dimethoxy-5-(propylsulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (S)-(1-allylpyrrolidin-2-yl)methanamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-((1-allylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-(propylsulfonyl)benzamide.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
[³H]Spiperone (radioligand)
-
Synthesized N-benzamide derivatives (test compounds)
-
Haloperidol (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (haloperidol) in the assay buffer.
-
In a 96-well microplate, add the assay buffer, a fixed concentration of [³H]Spiperone (typically at its Kd value), and the various concentrations of the test compounds or control.
-
To initiate the binding reaction, add the cell membrane preparation to each well.
-
Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition binding data.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
The following table summarizes representative binding affinities of N-substituted (pyrrolidin-2-yl)methanamine derivatives for the dopamine D2 receptor. This data illustrates the structure-activity relationship (SAR) where modifications to the benzamide ring significantly impact potency.
| Compound ID | N-substituent on Pyrrolidine | Benzamide Substitution Pattern | Dopamine D2 Receptor Affinity (IC50, nM)[1] |
| 1 | Benzyl | 2,3-Dimethoxy | ~1 |
| 2 | Benzyl | 5,6-Dimethoxy (Salicylamide) | ~1 |
| 3 | Allyl | 5-(3-Fluoropropyl)-2,3-dimethoxy | 0.6 |
| 4 | Allyl | 5-(3-Fluoropropyl)-2-methoxy | 15 |
Note: The data presented is illustrative and based on published literature for analogous compounds. Actual values will vary depending on the specific experimental conditions.
Structure-Activity Relationship (SAR)
The derivatization of this compound allows for the exploration of the chemical space around the dopamine D2/D3 receptors. The following logical diagram illustrates key SAR considerations for this class of compounds.
Figure 3: Logical relationship of structural modifications to biological activity.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent, biologically active molecules. The protocols and data presented in these application notes demonstrate a robust strategy for its derivatization into N-substituted benzamides with high affinity for dopamine D2/D3 receptors. This approach provides a solid foundation for researchers in medicinal chemistry and drug discovery to develop novel therapeutics targeting these important neurological pathways. Further exploration of the substituents on the benzamide ring and modifications of the N-allyl group can lead to the optimization of potency, selectivity, and pharmacokinetic properties.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Allylpyrrolidin-2-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Allylpyrrolidin-2-yl)methanamine. The following information is designed to help you identify and resolve common side reactions and purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
The synthesis of this compound via N-alkylation of (pyrrolidin-2-yl)methanamine with an allyl halide can lead to two primary side products:
-
Over-alkylation Product: This occurs when both the primary amine of the aminomethyl group and the secondary amine of the pyrrolidine ring react with the allyl halide. This results in the formation of a quaternary ammonium salt or a bis-allylated product.
-
Isomerization Product: The allyl group of the desired product can potentially isomerize to a prop-1-en-1-yl group, forming (1-(prop-1-en-1-yl)pyrrolidin-2-yl)methanamine. This isomerization can sometimes be promoted by trace metal impurities or the reaction conditions.
Q2: My reaction yields a significant amount of a higher molecular weight byproduct. What is the likely cause and how can I minimize it?
A higher molecular weight byproduct is most likely the result of over-alkylation, where both nitrogen atoms of the starting material have been allylated.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the starting diamine, (pyrrolidin-2-yl)methanamine, relative to the allyl halide can help minimize the formation of the di-allylated product.
-
Slow Addition of Alkylating Agent: Add the allyl halide dropwise to the reaction mixture at a controlled temperature. This helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Choice of Base: The choice of base can influence the extent of over-alkylation. A bulky, non-nucleophilic base may be preferable.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation reaction more than the first, thus improving selectivity for the mono-allylated product.
Q3: I am observing an impurity with the same mass as my desired product, but with different spectroscopic properties (e.g., NMR signals in the vinyl region). What could this be?
An impurity with the same mass as the target compound is likely an isomer. In this synthesis, the most probable isomer is the product of allyl group isomerization, (1-(prop-1-en-1-yl)pyrrolidin-2-yl)methanamine.
Troubleshooting Steps:
-
Purify Starting Materials: Ensure that the starting materials and solvents are free from transition metal contaminants, which can catalyze isomerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions that might generate catalytic species.
-
Optimize Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these conditions can sometimes promote isomerization.
-
Purification: If the isomer is formed, it may be possible to separate it from the desired product by chromatography (e.g., HPLC or column chromatography) due to differences in polarity and stereochemistry.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).- If the reaction has stalled, consider increasing the reaction temperature or adding a fresh portion of the alkylating agent. |
| Suboptimal Base | - The choice of base is crucial for deprotonating the amine. Common bases for N-alkylation include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).- Ensure the base is anhydrous and of high purity. |
| Poor Quality Reagents | - Use freshly distilled or high-purity (pyrrolidin-2-yl)methanamine and allyl halide.- Verify the quality of the solvent; it should be dry and free of impurities. |
| Side Reactions | - Refer to the FAQ section on over-alkylation and isomerization to minimize the formation of byproducts. |
Issue 2: Difficulty in Purifying the Final Product
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Co-elution of Product and Impurities | - If the product and a side product (e.g., the isomer) have similar polarities, separation by standard column chromatography may be challenging.- Consider using a different stationary phase or a more sophisticated purification technique like preparative HPLC. |
| Formation of Emulsions during Workup | - Amine-containing compounds can form emulsions during aqueous workup. To break emulsions, try adding brine or a small amount of a different organic solvent. |
| Product Volatility | - The product may be somewhat volatile. Avoid excessive heating during solvent removal under reduced pressure. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below. Please note that optimization of reaction conditions may be necessary depending on the specific scale and desired purity.
N-Alkylation of (Pyrrolidin-2-yl)methanamine
-
To a solution of (pyrrolidin-2-yl)methanamine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile or DMF) is added a base (e.g., potassium carbonate, 2.0-3.0 equivalents).
-
The mixture is stirred at room temperature for a short period.
-
Allyl bromide or allyl chloride (1.0-1.2 equivalents) is added dropwise to the suspension at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by an appropriate method, such as vacuum distillation or column chromatography on silica gel.
Visualizations
To aid in understanding the potential reaction pathways, the following diagrams have been generated.
Caption: Reaction scheme for the synthesis of this compound and potential side products.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Optimization of Reaction Conditions for (1-Allylpyrrolidin-2-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of (1-Allylpyrrolidin-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when synthesizing this compound via N-allylation of (pyrrolidin-2-yl)methanamine?
A1: The primary challenge is controlling the selectivity of the allylation reaction. The starting material, (pyrrolidin-2-yl)methanamine, possesses two nitrogen atoms with different nucleophilicities: a primary amine (exocyclic) and a secondary amine (endocyclic). The desired product is the result of mono-allylation on the endocyclic secondary amine. However, over-allylation is a significant competing reaction, leading to the formation of di-allylated and potentially tri-allylated byproducts. This occurs because the product amine can often be more nucleophilic than the starting amine, leading to further reaction with the alkylating agent.
Q2: Which nitrogen atom of (pyrrolidin-2-yl)methanamine is more likely to be allylated first?
A2: In principle, the exocyclic primary amine is sterically less hindered and might be expected to react faster. However, the endocyclic secondary amine is generally more nucleophilic. The actual outcome depends on a delicate balance of steric and electronic factors, as well as the specific reaction conditions employed (e.g., solvent, base, temperature). It is crucial to experimentally determine the regioselectivity under your specific conditions.
Q3: What are the expected major byproducts in this reaction?
A3: The expected major byproducts arise from over-allylation and allylation at the primary amine. These include:
-
N,N-diallyl-(1-allylpyrrolidin-2-yl)methanamine: Resulting from allylation of both the primary and secondary amines.
-
(1-H-pyrrolidin-2-yl)-N-allylmethanamine: Resulting from selective allylation of the primary amine.
-
Quaternary ammonium salts: Formed by further allylation of the tertiary amine products.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
A4: A combination of techniques is recommended for accurate monitoring and analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components of the reaction mixture, including the desired product and various byproducts based on their mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and for identifying and quantifying the relative amounts of major components in the crude reaction mixture.
-
Thin Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of products.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-allylated Product
Possible Causes:
-
Over-allylation: The most common cause of low yields of the mono-allylated product is the formation of multiple allylated byproducts.
-
Low Reactivity: The reaction conditions (temperature, concentration, base strength) may not be optimal for the desired mono-allylation to occur at a reasonable rate.
-
Side Reactions: The starting material or product may be degrading under the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Recommendations:
-
Stoichiometry Control: Employ a significant excess of (pyrrolidin-2-yl)methanamine relative to the allyl halide (e.g., 3 to 5 equivalents). This statistically favors the mono-allylation of the diamine.
-
Slow Addition: Add the allyl halide dropwise to the reaction mixture over an extended period using a syringe pump. This maintains a low concentration of the alkylating agent, reducing the likelihood of the mono-allylated product reacting further.
-
Temperature Optimization: Start with a low temperature (e.g., 0 °C or room temperature) and gradually increase it while monitoring the reaction progress. Higher temperatures can sometimes favor over-allylation.
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base can be effective. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. The strength of the base can influence the deprotonation equilibrium of the two amine groups.
-
Solvent Screening: The polarity of the solvent can impact the reaction rate and selectivity. Screen a range of aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).
Issue 2: Poor Regioselectivity (Allylation at the Primary Amine)
Possible Causes:
-
Steric Dominance: Under certain conditions, the less sterically hindered primary amine may react preferentially.
-
Kinetic vs. Thermodynamic Control: The initial product formed (kinetic product) may not be the most stable one (thermodynamic product).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Recommendations:
-
Temperature Variation: Lowering the reaction temperature may favor the thermodynamically more stable product, which is often the result of alkylation on the more nucleophilic secondary amine. Conversely, higher temperatures might favor the kinetically controlled product.
-
Solvent Effects: The solvent can influence the relative nucleophilicity of the two amine groups. Experiment with both polar aprotic (e.g., DMF, DMSO) and nonpolar (e.g., toluene, THF) solvents.
-
Protecting Group Strategy: For unambiguous regioselectivity, consider a protecting group strategy. The primary amine can be selectively protected (e.g., as a Boc-carbamate), followed by allylation of the secondary amine and subsequent deprotection.
Data Presentation
The following table summarizes typical results for the N-alkylation of ethylenediamine with various alcohols, which can serve as a starting point for designing experiments for the optimization of this compound synthesis. Note that yields will vary depending on the specific substrate and reaction conditions.
| Entry | Alkylating Agent | Temperature (°C) | Molar Ratio (Amine:Alkylating Agent) | Mono-alkylated Yield (%) | Di-alkylated Yield (%) | Poly-alkylated Yield (%) |
| 1 | Methanol | 160 | 3:1 | 80.2 | 4.7 | 2.8 |
| 2 | Ethanol | 160 | 3:1 | 82.3 | 5.1 | 1.9 |
| 3 | Propan-1-ol | 160 | 3:1 | 83.7 | 3.8 | 1.5 |
| 4 | Butan-1-ol | 160 | 3:1 | 85.2 | 3.5 | 1.3 |
| 5 | Propan-2-ol | 160 | 3:1 | 82.8 | 3.6 | 0.8 |
Data adapted from a study on the N-alkylation of ethylenediamine with alcohols.
Experimental Protocols
General Protocol for the N-Allylation of (pyrrolidin-2-yl)methanamine
Materials:
-
(pyrrolidin-2-yl)methanamine
-
Allyl bromide (or allyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (pyrrolidin-2-yl)methanamine (e.g., 3.0 mmol, 3.0 equiv) and anhydrous potassium carbonate (e.g., 4.5 mmol, 4.5 equiv).
-
Add anhydrous acetonitrile (e.g., 10 mL) and stir the suspension.
-
In a separate dropping funnel, prepare a solution of allyl bromide (e.g., 1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (e.g., 5 mL).
-
Add the allyl bromide solution dropwise to the stirred suspension of the diamine and base over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent streaking).
Note: This is a general starting protocol. The stoichiometry, temperature, reaction time, base, and solvent should be systematically varied to optimize the yield of the desired product.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis.
Stability and storage conditions for (1-Allylpyrrolidin-2-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of (1-Allylpyrrolidin-2-yl)methanamine (CAS: 26116-13-2), along with troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture. To minimize degradation, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Q2: Can I store the compound at room temperature for short periods?
A2: While short-term storage at room temperature may be acceptable for immediate use, prolonged exposure can lead to degradation. It is best practice to minimize the time the compound spends outside of refrigerated conditions. For shipping, room temperature is often used for continental US deliveries, but this should not be considered a long-term storage solution.[1]
Q3: What are the signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color (e.g., yellowing or browning), the development of an unusual or stronger odor, and changes in physical state. For a definitive assessment of purity, analytical methods such as HPLC or GC should be employed.
Q4: What are the main factors that can cause degradation of this compound?
A4: Based on the chemical structure, which includes a reactive allyl group and a primary amine on a pyrrolidine ring, the main degradation factors are likely:
-
Oxidation: Exposure to air can lead to oxidation of the amine and allyl groups.
-
Light: Photodegradation can occur, especially with prolonged exposure.
-
Heat: Elevated temperatures can accelerate decomposition.
-
Moisture: The compound is likely hygroscopic and can react with water.
-
Acids and Strong Oxidizing Agents: As a basic amine, it will react with acids. It is also incompatible with strong oxidizing agents.
Q5: Is this compound sensitive to air?
A5: Yes, similar to other amines and compounds with allyl groups, it is expected to be sensitive to air. The primary amine can be susceptible to oxidation. For this reason, flushing the container with an inert gas like nitrogen or argon before sealing is a recommended practice to prolong its shelf life.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation | Verify the purity of the compound using an appropriate analytical method (see Experimental Protocols). If purity is below the required specification, use a fresh batch. |
| Improper storage | Review storage conditions. Ensure the compound is stored at 2-8°C, protected from light and moisture, and preferably under an inert atmosphere. | |
| Change in physical appearance (e.g., color) | Oxidation or other degradation pathways | Discontinue use of the suspect batch. A color change is a strong indicator of impurity. Confirm with analytical testing if necessary. |
| Low assay values | Incorrect concentration due to degradation | Re-evaluate the concentration of your stock solutions. If degradation is suspected, prepare fresh solutions from a new or validated batch of the compound. |
Stability and Storage Conditions
While specific, long-term stability studies for this compound are not extensively available in public literature, the following recommendations are based on data from suppliers and the chemical properties of related aminopyrrolidine and N-allyl compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidation of the amine and allyl functional groups. |
| Light | Amber vial or stored in the dark | To prevent photodegradation. |
| Moisture | Tightly sealed container in a dry place | To prevent hydrolysis and other moisture-related degradation. |
| pH | Store as the free base | Avoid contact with strong acids and bases to prevent salt formation or degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: Start with a low percentage of B and gradually increase. A typical gradient might be:
-
0-20 min: 10% to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Protocol 2: Visual Inspection for Degradation
-
Initial Observation: Upon receiving a new batch, carefully observe and record its physical appearance (color, form).
-
Periodic Checks: At regular intervals (e.g., monthly), visually inspect the stored compound for any changes in color or consistency.
-
Action: If any significant change is observed, it is recommended to perform an analytical purity check before further use.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
Troubleshooting common issues in (1-Allylpyrrolidin-2-yl)methanamine reactions
Welcome to the technical support center for troubleshooting common issues in reactions involving (1-Allylpyrrolidin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
This compound features two primary reactive sites: the primary amine of the methanamine group at the 2-position and the tertiary amine of the pyrrolidine ring. The allyl group on the ring nitrogen also offers a site for further synthetic modifications. The primary amine is generally more nucleophilic and will be the primary site of reaction in amide coupling and alkylation reactions under standard conditions.
Q2: What are the typical side reactions to watch out for?
The most common side reactions include:
-
Over-alkylation: The tertiary amine of the pyrrolidine ring can undergo alkylation, especially if a large excess of the alkylating agent is used or if the reaction temperature is too high. This can lead to the formation of quaternary ammonium salts.
-
Di-acylation: While less common, it is possible for the tertiary amine to react with highly reactive acylating agents, though this typically requires harsh conditions.
-
Epimerization: The chiral center at the 2-position of the pyrrolidine ring can be susceptible to epimerization, particularly under strong basic conditions or elevated temperatures. This can lead to a loss of stereochemical purity in the final product.
-
Allyl Group Reactivity: The allyl group can potentially undergo isomerization or other reactions under certain catalytic conditions (e.g., with transition metals).
Q3: How can I purify my product if it's a basic amine?
Purification of pyrrolidine derivatives can be challenging due to their basicity, which can cause tailing on standard silica gel chromatography. To mitigate this, consider the following:
-
Use of a basic modifier: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent system.
-
Alternative stationary phases: Alumina (basic or neutral) can be a good alternative to silica gel.
-
Reversed-phase chromatography: For highly polar compounds, reversed-phase HPLC may be a suitable purification method.
-
Salt formation: Conversion of the amine product to a salt (e.g., hydrochloride or trifluoroacetate) can facilitate purification by crystallization.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
Low yields in amide coupling reactions with this compound are a common problem, often attributed to the steric hindrance around the primary amine.
Troubleshooting Workflow for Low Amide Coupling Yield
Technical Support Center: Column Chromatography Protocol for (1-Allylpyrrolidin-2-yl)methanamine
This technical support center provides a comprehensive guide for the purification of (1-Allylpyrrolidin-2-yl)methanamine using column chromatography. It includes a detailed experimental protocol, frequently asked questions (FAQs), and troubleshooting guides to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Experimental Protocol
This protocol outlines the purification of this compound using silica gel column chromatography. Due to the basic nature of the target compound, the mobile phase is modified with a small amount of triethylamine to prevent peak tailing and improve separation.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
-
Ninhydrin stain solution
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Prepare a developing solvent system. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) with a small amount of Triethylamine (TEA) (e.g., 95:4.5:0.5 v/v/v DCM:MeOH:TEA).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM) and spot it on a TLC plate.
-
Develop the TLC plate in the prepared solvent system.
-
Visualize the spots under a UV lamp and/or by staining with ninhydrin (amines will typically show as colored spots).
-
Adjust the solvent system polarity to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1] This will be your initial elution solvent.
-
-
Column Packing (Slurry Method):
-
Secure the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the initial, non-polar elution solvent (e.g., DCM).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, constantly tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.[2]
-
Equilibrate the column by running the initial elution solvent through it until the packed bed is stable.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[2]
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial solvent system determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the percentage of MeOH). This can be done in a stepwise or gradient fashion.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Pool the pure fractions.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
The following table provides typical parameters for the column chromatography of this compound. These values may need to be optimized for specific reaction mixtures.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Dichloromethane:Methanol:Triethylamine | A gradient elution is often effective. |
| (DCM:MeOH:TEA) | ||
| Initial Eluent | 98:1.8:0.2 (v/v/v) | Adjust based on TLC results. |
| Final Eluent | 90:9:1 (v/v/v) | Increase polarity to elute the compound. |
| TLC Rf of Product | 0.2 - 0.4 | In the initial eluent system.[1] |
| Sample Load | 1-5% of silica gel weight | Overloading can lead to poor separation. |
| Typical Yield | 70-90% | Dependent on the purity of the crude material. |
Visual Guides
Caption: Workflow for the purification of this compound.
Troubleshooting Guide & FAQs
Frequently Asked Questions
-
Q1: Why is triethylamine added to the mobile phase? A1: this compound is a basic compound that can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to significant peak tailing or even irreversible adsorption of the product on the column.[3] Triethylamine is a competing base that neutralizes these acidic sites, allowing for better elution and improved peak shape of the target amine.[1][3]
-
Q2: How do I determine the right solvent system for my column? A2: Thin Layer Chromatography (TLC) is the best method to determine the optimal solvent system. The ideal eluent for column chromatography will give your target compound an Rf value between 0.2 and 0.4 on a TLC plate.[1] This range typically provides the best separation from impurities.
-
Q3: My compound won't move off the baseline, even with a high concentration of methanol. What can I do? A3: If your compound is very polar and remains at the baseline, you may need a more polar solvent system. A common mobile phase for highly polar amines is a mixture of dichloromethane, methanol, and a small percentage of ammonium hydroxide.[1] Alternatively, you could consider using a different stationary phase, such as alumina, or switching to reverse-phase chromatography.
-
Q4: What is the difference between wet and dry loading, and which should I use? A4: In wet loading, the sample is dissolved in a minimal amount of the initial mobile phase and pipetted directly onto the column.[2] In dry loading, the sample is pre-adsorbed onto a small amount of silica gel, and the resulting powder is added to the column.[2] Dry loading is generally preferred for this compound, especially if it is not very soluble in the initial, less polar eluent, as this can lead to better band sharpness and improved separation.
Troubleshooting Common Issues
Caption: Troubleshooting common issues in amine purification by column chromatography.
References
Preventing racemization during (1-Allylpyrrolidin-2-yl)methanamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Allylpyrrolidin-2-yl)methanamine, with a specific focus on preventing racemization at the C2 chiral center.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing enantiomerically pure (S)-(1-Allylpyrrolidin-2-yl)methanamine?
The main challenge is to prevent racemization at the stereogenic center at the C2 position of the pyrrolidine ring during the N-allylation of the starting material, (S)-(pyrrolidin-2-yl)methanamine or its derivatives. The α-hydrogen at the C2 position can be susceptible to abstraction under certain reaction conditions, leading to a loss of stereochemical integrity.
Q2: What are the common synthetic routes to this compound?
Common routes typically start from enantiomerically pure (S)-proline. A frequent strategy involves the reduction of the carboxylic acid of proline to prolinol, followed by conversion of the hydroxyl group to an amine, and subsequent N-allylation. Protecting group strategies are often employed for the amine functionalities to control reactivity and prevent side reactions.
Q3: How can I confirm the enantiomeric purity of my synthesized this compound?
Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric excess (ee%) of your product. You will need a suitable chiral stationary phase column. Derivatization with a chiral agent to form diastereomers that can be separated on a non-chiral column is also a viable, though more laborious, alternative.
Troubleshooting Guide: Preventing Racemization
This guide addresses specific issues that may lead to racemization during the synthesis of this compound and provides potential solutions.
Issue 1: Loss of enantiomeric purity observed after N-allylation.
Potential Causes:
-
Harsh Reaction Conditions: The use of strong bases, high temperatures, or prolonged reaction times can promote epimerization at the C2 position.
-
Inappropriate Choice of Base: Strong, non-hindered bases can deprotonate the C2-hydrogen, leading to a planar carbanion or related intermediate which can be protonated non-stereoselectively.
-
Reactive Intermediates: The formation of certain intermediates, such as imines, in equilibrium with the starting material could facilitate racemization.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Perform the N-allylation at the lowest temperature that allows for a reasonable reaction rate. Start with room temperature or even 0 °C and monitor the reaction progress.
-
Select a Milder Base: If a base is necessary to scavenge the acid formed (e.g., HBr from allyl bromide), use a non-nucleophilic, sterically hindered base.
-
Protecting Group Strategy: Consider protecting the primary amine of (S)-(pyrrolidin-2-yl)methanamine before N-allylation of the pyrrolidine nitrogen. This can alter the reactivity and acidity of the C2-proton. The choice of protecting group is critical.
-
Choice of Allylating Agent: Use a more reactive allylating agent that allows for milder reaction conditions (e.g., allyl iodide instead of allyl bromide or chloride), but be mindful of potential over-alkylation.
Issue 2: Inconsistent enantiomeric excess (ee%) between batches.
Potential Causes:
-
Variability in Reagent Quality: Impurities in solvents or reagents, particularly the base or the starting material, could catalyze racemization.
-
Inconsistent Reaction Work-up: Acidic or basic conditions during work-up and purification could cause partial racemization.
-
Storage of Intermediates: Unstable intermediates may racemize upon storage.
Troubleshooting Steps:
-
Purify Reagents: Ensure all solvents and reagents are pure and dry.
-
Standardize Work-up Procedure: Use a standardized, mild work-up procedure. Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic aqueous layers.
-
Analyze Intermediates Promptly: Avoid long-term storage of potentially unstable intermediates. If storage is necessary, do so at low temperatures under an inert atmosphere.
Experimental Protocols
Protocol 1: Stereoretentive N-Allylation of (S)-2-(Aminomethyl)pyrrolidine
This protocol is designed to minimize racemization by using mild reaction conditions.
Materials:
-
(S)-2-(Aminomethyl)pyrrolidine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-2-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) is added potassium carbonate (2.5 eq).
-
The suspension is stirred at room temperature for 15 minutes.
-
Allyl bromide (1.1 eq) is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water and extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Data Presentation
The stereochemical outcome of reactions involving 2-lithiopyrrolidines is highly dependent on the electrophile. While not a direct N-allylation, this data provides insight into the stability of the C2 stereocenter.
| N-Substituent | Electrophile | Stereochemical Outcome at C2 | Reference |
| N-Boc | Various | Retention | [1] |
| N-Methyl | Carbonyl compounds | Retention | [1] |
| N-Methyl | Alkyl halides | Predominantly Inversion | [1] |
| N-Allyl | Acetone | Retention | [1] |
| N-Allyl | Benzaldehyde | Retention | [1] |
Visualizations
Potential Racemization Pathway
Although racemization is not typically observed under mild N-allylation conditions, a potential pathway under harsh basic conditions could involve the formation of a planar intermediate.
Caption: Potential racemization pathway via a planar intermediate.
Troubleshooting Workflow for Racemization
References
Catalyst selection for efficient (1-Allylpyrrolidin-2-yl)methanamine synthesis
Technical Support Center: Synthesis of (1-Allylpyrrolidin-2-yl)methanamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the efficient synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common strategies are:
-
Direct N-Allylation: This involves the reaction of (Pyrrolidin-2-yl)methanamine with an allylating agent (e.g., allyl bromide) via an SN2 reaction. This method is straightforward but can suffer from over-alkylation.
-
Reductive Amination: This is often a preferred alternative to avoid side reactions.[1] It involves reacting a suitable pyrrolidine precursor, like pyrrolidine-2-carbaldehyde, with allylamine in the presence of a reducing agent to form the target secondary amine.[2] This one-pot method generally offers higher selectivity.[2]
Q2: How do I choose between direct allylation and reductive amination?
A2: Choose reductive amination when selectivity is critical and you want to avoid the formation of di-allylated byproducts.[3] Choose direct allylation for its simplicity if you can use a large excess of the starting amine to statistically favor mono-alkylation, and if the subsequent purification is manageable.[1][4]
Q3: What types of catalysts are effective for N-allylation reactions?
A3: Catalyst choice is critical, especially for less reactive partners.[5]
-
Palladium-based catalysts are widely used for allylic amination, often with phosphine ligands.[6]
-
Nickel-based catalysts offer an alternative for the N-allylation of various amines with allylic alcohols.[7]
-
Iridium and Cobalt complexes have been developed for highly regio- and enantioselective allylic aminations.[8]
-
Biocatalysts , such as reductive aminases (RedAms), provide an environmentally benign approach, offering high selectivity under mild conditions and avoiding the over-reduction of the alkene moiety.[9][10]
Q4: Which solvents are recommended for these reactions?
A4: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly used for SN2-type N-alkylation reactions.[4] For catalytic methods, solvents like toluene or even water (for certain biocatalytic or micellar systems) may be employed.[1][11] Care should be taken with DMSO at higher temperatures as it can have stability issues.[12]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield or Incomplete Conversion
-
Q: My reaction shows very low conversion of the starting amine. What are the potential causes and solutions?
-
A: Low reactivity can stem from several factors:
-
Poor Leaving Group: If using an alkyl halide for direct allylation, ensure the leaving group is sufficiently reactive (e.g., I > Br > Cl).[1]
-
Inactive Catalyst: For catalytic methods, ensure the catalyst is active and handled under the appropriate atmosphere (e.g., inert gas for air-sensitive catalysts). Impurities in reagents or solvents can poison the catalyst.[5]
-
Inappropriate Conditions: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition.[5] Gradually increase the temperature while monitoring for side product formation.[5]
-
Steric Hindrance: Significant steric bulk on the amine can slow the reaction rate.[1]
-
-
Issue 2: Formation of Multiple Products (Over-alkylation)
-
Q: My reaction is producing a significant amount of the di-allylated byproduct. How can I improve selectivity for the desired mono-allylated product?
-
A: Over-alkylation is a classic challenge because the secondary amine product is often more nucleophilic than the starting primary amine.[1][3]
-
Control Stoichiometry: Use a large excess of the starting amine, (pyrrolidin-2-yl)methanamine, compared to the allylating agent. This statistically favors mono-alkylation but can be inefficient and complicate purification.[4]
-
Slow Addition: Add the allylating agent slowly using a syringe pump. This keeps the concentration of the electrophile low, reducing the chance of the more reactive product reacting again.[1][4]
-
Switch to Reductive Amination: This is the most effective strategy to avoid over-alkylation altogether, as the reaction mechanism is inherently more selective.[1][3]
-
-
Issue 3: Catalyst Deactivation
-
Q: My catalytic reaction starts but then stalls before completion. What could be deactivating the catalyst?
-
A: Catalyst deactivation can occur through several mechanisms:
-
Product Inhibition: The product amine can sometimes coordinate to the metal center and inhibit its activity.[5]
-
Byproduct Poisoning: Tertiary amines, formed from over-alkylation, can be strong catalyst poisons.[1]
-
Impure Reagents: Ensure all starting materials and solvents are pure and dry, as impurities can interfere with the catalytic cycle.[5]
-
Thermal Degradation: If running the reaction at high temperatures, the catalyst itself may be degrading. Consider lowering the temperature or choosing a more thermally stable catalyst.[1]
-
-
Catalyst Selection and Performance Data
The following table summarizes various catalytic approaches for N-allylation of primary amines. Note that conditions and yields are generalized and should be optimized for the specific synthesis of this compound.
| Catalyst System | Catalyst Example | Allylating Agent | Typical Conditions | Advantages | Potential Issues |
| Palladium | Pd(PPh₃)₄, Pd₂ (dba)₃ with phosphine ligands[6][13] | Allyl acetate, Allyl alcohol | Room temp to 80 °C, various solvents | High efficiency, broad substrate scope.[6] | Ligand sensitivity, potential for over-alkylation. |
| Nickel | Ni(cod)₂ with dppf ligand[7] | Allyl alcohol | Neat or in DMSO, mild conditions | Uses earth-abundant metal, salt-free.[7] | Regioselectivity can be solvent-dependent. |
| Cobalt | Co/bisoxazolinephosphine complex[8] | Allyl carbonate | Mild conditions (e.g., 25 °C) | High enantioselectivity and branched selectivity.[8] | May require additives (Lewis acids) for aliphatic amines.[8] |
| Biocatalysis | Reductive Aminase (RedAm)[9][14] | α,β-unsaturated aldehydes | Aqueous buffer, mild temp (e.g., 30 °C) | High selectivity (no over-alkylation or alkene reduction), green.[9][14] | Requires specific enzyme, limited to reductive amination pathway.[10] |
| Solid Acid | MoO₃/TiO₂[6] | Allyl alcohol | High temp (e.g., 150 °C) | Reusable catalyst, dehydrative conditions.[6] | Harsh conditions may not be suitable for all substrates. |
Experimental Protocols
Protocol 1: General Procedure for Direct N-Allylation
-
To a solution of (Pyrrolidin-2-yl)methanamine (2.0 mmol, 2.0 equiv) in acetonitrile (10 mL), add a suitable base such as potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add allyl bromide (1.0 mmol, 1.0 equiv) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Once the starting material is consumed (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the solid base and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate this compound.
Protocol 2: General Procedure for Reductive Amination
-
In a reaction vessel, dissolve pyrrolidine-2-carbaldehyde (1.0 mmol, 1.0 equiv) and allylamine (1.2 mmol, 1.2 equiv) in a suitable solvent such as methanol or dichloroethane (10 mL).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 mmol, 1.5 equiv), in portions.[2]
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 13. DFT study on the palladium-catalyzed allylation of primary amines by allylic alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of (1-Allylpyrrolidin-2-yl)methanamine
This guide provides a detailed comparison of analytical methodologies for the comprehensive characterization of (1-Allylpyrrolidin-2-yl)methanamine. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and stability of this compound in research and drug development settings. This document outlines the most common and effective techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) coupled with Gas or Liquid Chromatography, and High-Performance Liquid Chromatography (HPLC).
Overview of Analytical Techniques
The characterization of this compound, a chiral pyrrolidine derivative, involves a multi-faceted approach to confirm its chemical structure, determine its purity, and quantify any impurities or enantiomeric excess.[1][2] The primary analytical methods employed for this purpose are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and connectivity of atoms. Both ¹H and ¹³C NMR are fundamental for unambiguous structure elucidation.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. It is highly effective for purity assessment and the identification of related substances.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation, quantification, and purification of non-volatile compounds. Chiral HPLC is particularly crucial for determining the enantiomeric purity of this compound.[7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, enabling the identification and quantification of trace-level impurities.[10]
The following sections provide a comparative analysis of these techniques, including representative experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Methods
The table below summarizes the key performance characteristics of the recommended analytical methods for the characterization of this compound.
| Analytical Technique | Parameter | Typical Performance | Primary Application |
| ¹H and ¹³C NMR | Structural Confirmation | Unambiguous | Identity Confirmation, Structural Elucidation |
| Purity (qNMR) | >95% (with internal standard) | Quantitative Purity Assessment | |
| GC-MS | Limit of Detection (LOD) | 1-10 ng/mL | Impurity Profiling, Identification of Volatile Impurities |
| Linearity (R²) | >0.99 | Quantification of Impurities | |
| Resolution | High for volatile compounds | Separation of Isomers and Related Substances | |
| Chiral HPLC-UV | Enantiomeric Excess (ee) | >99% | Determination of Enantiomeric Purity |
| Limit of Quantification (LOQ) | 0.1% of major enantiomer | Quantification of Minor Enantiomer | |
| Precision (%RSD) | <2% | Reproducibility of Measurement | |
| LC-MS | Sensitivity | pg to fg level | Trace Impurity Detection and Identification |
| Mass Accuracy | <5 ppm | Confirmation of Elemental Composition | |
| Selectivity | Very High | Analysis in Complex Matrices |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar pyrrolidine derivatives and can be adapted for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for the structural confirmation of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Spectral Width: 0-12 ppm
-
Temperature: 25 °C
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024-4096
-
Spectral Width: 0-200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak.
Expected ¹H NMR Data (Illustrative): The spectrum is expected to show characteristic signals for the allyl group (vinylic protons and methylene protons), the pyrrolidine ring protons, and the aminomethyl group protons.
Expected ¹³C NMR Data (Illustrative): The spectrum should display distinct signals for each unique carbon atom in the molecule, including the sp² carbons of the allyl group and the sp³ carbons of the pyrrolidine ring and aminomethyl group.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is an ideal method for assessing the purity of this compound and identifying any volatile impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or methanol.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). The percentage purity can be calculated based on the relative peak areas.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
For chiral molecules like this compound, determining the enantiomeric excess is crucial. This is effectively achieved using chiral HPLC.[8][11]
Experimental Protocol:
-
Derivatization (Optional but Recommended): To improve separation and UV detection, the primary amine can be derivatized. A common derivatizing agent is 4-nitrobenzoyl chloride.
-
Dissolve the sample in a suitable aprotic solvent.
-
Add a slight excess of 4-nitrobenzoyl chloride and a non-nucleophilic base (e.g., triethylamine).
-
After the reaction is complete, the derivatized sample can be directly analyzed.
-
-
Instrumentation: An HPLC system with a UV detector and a chiral stationary phase column.
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.[11]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25 °C.[8]
-
Detection: UV at 254 nm.[8]
-
-
Data Analysis:
-
Inject a racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.[11]
-
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of this compound.
Caption: Workflow for the analytical characterization of the target compound.
Decision Tree for Method Selection
This diagram provides a logical approach to selecting the appropriate analytical method based on the analytical objective.
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. This compound|CAS 26116-13-2 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. annexpublishers.com [annexpublishers.com]
- 6. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 10. fda.gov [fda.gov]
- 11. benchchem.com [benchchem.com]
Comparative Guide to HPLC Analysis of (1-Allylpyrrolidin-2-yl)methanamine Purity
This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (1-Allylpyrrolidin-2-yl)methanamine. The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals to ensure the quality, efficacy, and safety of pharmaceutical products. This document outlines detailed experimental protocols and presents comparative data to assist in method selection and implementation.
Introduction
This compound is a chiral amine that serves as a versatile building block in the synthesis of various pharmaceutical compounds. Due to its stereocenter, the assessment of both enantiomeric and chemical purity is paramount. This guide compares two orthogonal HPLC approaches: a chiral normal-phase HPLC method for determining enantiomeric purity and a reverse-phase HPLC method with pre-column derivatization for assessing chemical purity against process-related impurities.
Method A: Chiral Normal-Phase HPLC for Enantiomeric Purity
This method is designed to separate and quantify the enantiomers of this compound. The separation is achieved on a chiral stationary phase (CSP) under normal-phase conditions. As direct detection of the analyte can be challenging due to the lack of a strong chromophore, pre-column derivatization with a UV-active agent is employed.[1]
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Derivatization Reagent: 4-Nitrobenzoic acid.
-
Procedure: To 1 mg of this compound in a suitable solvent (e.g., Dichloromethane), add a molar excess of 4-nitrobenzoic acid and a coupling agent (e.g., DCC or EDC). Allow the reaction to proceed to completion at room temperature. The resulting diastereomeric amides can be directly analyzed by HPLC after appropriate dilution.[1]
2. HPLC Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane:Ethanol (98:2, v/v) with 0.2% Triethylamine.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Representative Data for Chiral Normal-Phase HPLC Analysis
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Retention Time (min) | 12.5 | 14.2 |
| Peak Area (%) | 0.5 | 99.5 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
| Tailing Factor | 1.1 | 1.2 |
Method B: Reverse-Phase HPLC with Derivatization for Chemical Purity
This method is suitable for the detection and quantification of non-enantiomeric, process-related impurities. To enhance the detectability of the primary amine and its potential impurities, pre-column derivatization with a suitable labeling agent is utilized.[2][3][4]
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Derivatization Reagent: Boc Anhydride (Di-tert-butyl dicarbonate).[2]
-
Procedure: Dissolve approximately 10 mg of this compound in a mixture of water and a suitable organic solvent (e.g., Dioxane). Add Boc Anhydride and a mild base (e.g., Sodium Bicarbonate). Stir the reaction mixture at room temperature until the reaction is complete. The resulting Boc-protected amine can be analyzed by reverse-phase HPLC after dilution.[2]
2. HPLC Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).[4]
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection: UV at 210 nm.[4]
-
Injection Volume: 10 µL.
Data Presentation
Table 2: Representative Data for Reverse-Phase HPLC Analysis of Chemical Purity
| Peak ID | Retention Time (min) | Peak Area (%) |
| Impurity 1 | 8.2 | 0.08 |
| Impurity 2 | 15.6 | 0.12 |
| Main Compound | 18.5 | 99.75 |
| Impurity 3 | 22.1 | 0.05 |
Method Comparison
Table 3: Comparison of HPLC Methods
| Feature | Method A: Chiral Normal-Phase HPLC | Method B: Reverse-Phase HPLC with Derivatization |
| Primary Application | Enantiomeric Purity Determination | Chemical Purity and Impurity Profiling |
| Stationary Phase | Chiral Stationary Phase (e.g., Chiralcel OD-H) | C18 Reverse-Phase |
| Mobile Phase | Non-polar organic solvents (e.g., Hexane, Ethanol) | Aqueous buffers and polar organic solvents (e.g., Water, Acetonitrile) |
| Derivatization | Required for UV detection (e.g., 4-Nitrobenzoic acid) | Recommended for enhanced sensitivity (e.g., Boc Anhydride) |
| Key Advantages | - Direct separation of enantiomers. | - Broad applicability for various impurities. |
| - Well-established for chiral separations.[1] | - High sensitivity for trace impurities.[4] | |
| Limitations | - May not resolve all chemical impurities. | - Does not separate enantiomers. |
| - Requires specialized and more expensive chiral columns.[5] | - Derivatization can add complexity to sample preparation.[6] |
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Caption: Logic for Selecting an HPLC Method.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 3. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (1-Allylpyrrolidin-2-yl)methanamine and Other Chiral Amines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable chiral amine is a critical decision in the development of stereoselective synthetic routes. This guide provides a comparative overview of (1-Allylpyrrolidin-2-yl)methanamine against other well-established chiral amines in key asymmetric transformations. While direct, peer-reviewed experimental data comparing the catalytic performance of this compound is limited, this guide will draw upon its structural similarities to proline-derived and other chiral diamine catalysts to project its potential efficacy. All quantitative data for established catalysts is summarized from published literature to provide a benchmark for performance.
Overview of this compound
This compound is a chiral diamine featuring a pyrrolidine scaffold, a structure renowned for its effectiveness in asymmetric catalysis.[1] Key structural features include:
-
Chiral Center: The stereocenter at the 2-position of the pyrrolidine ring is crucial for inducing enantioselectivity.
-
1,2-Diamine Moiety: The presence of two nitrogen atoms in a 1,2-relationship allows for potential bidentate chelation to metal centers or bifunctional activation of substrates.[1]
-
Allyl Group: The N-allyl group offers a site for further synthetic modification of the catalyst structure.
These features suggest that this compound has the potential to act as an effective organocatalyst or chiral ligand in a variety of asymmetric reactions.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Chiral pyrrolidine-based catalysts are widely used to achieve high enantioselectivity.
Data Presentation: Asymmetric Michael Addition of Ketones to Nitroolefins
| Catalyst | Ketone | Nitroolefin | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | Cyclohexanone | β-Nitrostyrene | DMSO | 20 | 96 | 99 | 95:5 | 92 (syn) | [2] |
| (S)-Diphenylprolinol TMS Ether | Cyclohexanone | β-Nitrostyrene | Toluene | 10 | 2 | 98 | >99:1 | 99 (syn) | [3] |
| Pyrrolidine-Thiourea Catalyst | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 10 | 24 | 95 | 99:1 | 99 (syn) | [4] |
| Bispidine-based Diamine | Acetone | trans-β-Nitrostyrene | Water | 5 | 12 | 98 | 95:5 | 95 (syn) | [5] |
Projected Performance of this compound:
Based on its structure as a chiral 1,2-diamine, this compound is anticipated to be a competent catalyst for the asymmetric Michael addition. The presence of two nitrogen atoms could allow for a bifunctional activation mechanism, similar to some thiourea and diamine catalysts, potentially leading to high stereoselectivity. However, without direct experimental evidence, its performance relative to highly optimized catalysts like diphenylprolinol silyl ethers remains speculative.
Experimental Protocol: General Procedure for Asymmetric Michael Addition
-
To a stirred solution of the nitroolefin (0.25 mmol) and the chiral amine catalyst (10 mol%) in the specified solvent (2.0 mL) at room temperature, the ketone (0.5 mmol) is added.
-
The reaction mixture is stirred at the specified temperature for the indicated time.
-
Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.[6]
Performance in Asymmetric Aldol Reaction
The asymmetric aldol reaction is another cornerstone of organic synthesis for the construction of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are benchmark catalysts for this transformation.[7][8]
Data Presentation: Asymmetric Aldol Reaction of Ketones with Aldehydes
| Catalyst | Ketone | Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | Acetone | p-Nitrobenzaldehyde | DMSO | 30 | 4 | 68 | 76 | [9] |
| L-Proline | Cyclohexanone | p-Nitrobenzaldehyde | DMSO | 3-5 | 16-96 | 95-99 | 96-99 | [10] |
| Proline-based C2 symmetric organocatalyst | Acetone | 4-Nitrobenzaldehyde | DCM | 10 | 72 | 85 | 61 | [11] |
Projected Performance of this compound:
As a proline derivative, this compound is expected to catalyze the asymmetric aldol reaction. The mechanism would likely proceed through an enamine intermediate formed between the catalyst and the ketone.[7] The stereochemical outcome would be influenced by the steric hindrance provided by the chiral pyrrolidine ring. Its performance is anticipated to be comparable to or potentially slightly lower than L-proline itself, as modifications on the nitrogen can sometimes impact catalytic activity.
Experimental Protocol: General Procedure for Asymmetric Aldol Reaction
-
To a stirred solution of the aldehyde (0.5 mmol) and the chiral amine catalyst (10-30 mol%) in the specified solvent (1.0 mL), the ketone (1.5 mmol) is added.
-
The reaction mixture is stirred at the specified temperature for the indicated time.
-
The reaction is quenched with a saturated aqueous solution of NH4Cl and the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.[11]
Performance in Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. Chiral amines can catalyze this reaction with high enantioselectivity through the formation of a chiral iminium ion.
Data Presentation: Asymmetric Diels-Alder Reaction
| Catalyst | Diene | Dienophile | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Phosphoric Acid | Cyclohexenone | N-PMP-benzaldimine | Toluene | 10 | 72 | 78 | 90 | [12] |
| Chiral 1-Amino-3-siloxy-1,3-butadiene | Itself | Methacrolein | - | - | - | 94 | 85 | [13] |
| Chiral Amine (from Camphor) | Cyclopentadiene | Acrolein | CH2Cl2 | 10 | 48 | 72 | 90 | [14] |
Projected Performance of this compound:
Given its primary amine functionality, this compound could potentially catalyze Diels-Alder reactions by forming an iminium ion with an α,β-unsaturated aldehyde or ketone. The chiral environment of the pyrrolidine ring would then direct the approach of the diene. However, the efficiency of such a process is highly dependent on the specific substrates and reaction conditions.
Comparison with Other Chiral Diamines: The Case of Sparteine
(-)-Sparteine is a well-known chiral diamine used as a ligand in asymmetric synthesis, particularly in reactions involving organolithium reagents.[15][16] A key application is the enantioselective deprotonation of N-Boc-pyrrolidine.
Data Presentation: Asymmetric Deprotonation of N-Boc-pyrrolidine
| Chiral Diamine | Base | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (-)-Sparteine | s-BuLi | Me3SiCl | 85 | 96 | [16] |
| (+)-Sparteine Surrogate | s-BuLi | Me3SiCl | 78 | 95 | [17] |
| Cyclohexane-derived diamine | s-BuLi | Me3SiCl | 80 | 96 | [15] |
Projected Performance of this compound:
As a chiral diamine, this compound could potentially be used as a chiral ligand in a similar fashion to sparteine. Its ability to form a chelate with a lithium cation could create a chiral environment for deprotonation. However, the conformational flexibility of the allyl group and the pyrrolidine ring compared to the rigid tetracyclic structure of sparteine might result in lower enantioselectivity.
Visualizations
Caption: Catalytic cycle for the asymmetric Michael addition.
Caption: Catalytic cycle for the asymmetric aldol reaction.
Caption: General experimental workflow for asymmetric synthesis.
Conclusion
This compound possesses the key structural motifs of a promising chiral amine catalyst. Its pyrrolidine backbone and diamine functionality suggest its potential utility in a range of asymmetric transformations, including Michael additions and aldol reactions. However, in the absence of direct comparative experimental data, its performance relative to highly optimized, commercially available catalysts remains to be determined. The data presented for established chiral amines serves as a valuable benchmark for researchers considering the use of novel catalysts like this compound. Further experimental investigation is warranted to fully elucidate its catalytic capabilities.
References
- 1. This compound|CAS 26116-13-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective and diastereoselective Michael addition of ketone/aldehyde to trans-nitroolefins catalyzed by a novel chiral pyrrolidine-thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 11. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Determining the Enantiomeric Excess of (1-Allylpyrrolidin-2-yl)methanamine: A Comparative Guide
The determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules such as (1-Allylpyrrolidin-2-yl)methanamine, a pyrrolidine-based compound with potential applications in medicinal chemistry and organic synthesis.[1] This guide provides a comparative overview of established methods for determining the enantiomeric excess of this and similar primary amines, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Comparison of Key Methods
Two primary methods are widely employed for the determination of the enantiomeric excess of chiral primary amines: NMR spectroscopy using chiral derivatizing or solvating agents, and chiral HPLC. The choice of method often depends on factors such as available instrumentation, sample amount, required accuracy, and throughput.
| Feature | NMR with Chiral Derivatizing Agent (CDA) | Chiral HPLC |
| Principle | Analyte reacts with a chiral agent to form diastereomers, which exhibit distinct signals in the NMR spectrum. The ratio of these signals corresponds to the enantiomeric ratio. | Enantiomers are separated on a chiral stationary phase (CSP) based on differential interactions, leading to different retention times. |
| Sample Prep | Derivatization reaction required prior to analysis.[2][3] | Minimal sample preparation, often just dissolution in the mobile phase. |
| Analysis Time | Rapid, typically under 90 minutes including reaction and NMR acquisition.[2] | Can vary depending on the column and method, but generally a fast technique.[4] |
| Instrumentation | Standard NMR spectrometer (e.g., 400 MHz). | HPLC system with a chiral column and UV or other suitable detector. |
| Data Analysis | Integration of well-resolved diastereomeric peaks in the ¹H or other relevant NMR spectra.[5] | Comparison of the peak areas of the two enantiomers in the chromatogram. |
| Advantages | Fast, requires common instrumentation, and can provide structural information. No need for calibration curves in some protocols.[5] | High accuracy and sensitivity, well-established for a wide range of compounds. Direct separation of enantiomers.[4][6] |
| Disadvantages | Derivatization may not be quantitative or could lead to kinetic resolution. Signal overlap can complicate analysis. | Requires specialized and often expensive chiral columns. Method development can be time-consuming.[4] |
Experimental Protocols
Method 1: Enantiomeric Excess Determination by ¹H NMR Spectroscopy using a Chiral Derivatizing Agent
This protocol is based on the formation of diastereomeric iminoboronate esters, which can be readily analyzed by ¹H NMR spectroscopy.[2][3]
Materials:
-
This compound (enantiomerically enriched sample)
-
2-Formylphenylboronic acid (2-FPBA)
-
(R)- or (S)-1,1'-Bi-2-naphthol (BINOL)[2]
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Sample Preparation: In an NMR tube, dissolve approximately 0.01 mmol of this compound in 0.6 mL of CDCl₃.
-
Addition of Reagents: To this solution, add 1.0 equivalent of 2-formylphenylboronic acid and 1.1 equivalents of enantiopure (S)-BINOL.[3]
-
Reaction: Cap the NMR tube and shake for approximately 30 seconds to facilitate the formation of the diastereomeric iminoboronate esters.[4]
-
NMR Analysis: Acquire a ¹H NMR spectrum of the sample. The formation of the diastereomers will result in distinct, well-resolved signals for specific protons (e.g., the imine proton).
-
Data Interpretation: Integrate the signals corresponding to each diastereomer. The enantiomeric excess is calculated using the following formula: ee (%) = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100
Caption: Logical flow for developing a chiral HPLC separation method.
Conclusion
Both NMR spectroscopy with chiral derivatizing agents and chiral HPLC are powerful techniques for determining the enantiomeric excess of this compound. The NMR method offers speed and convenience, especially when a suitable derivatizing agent is known, and utilizes readily available instrumentation. Chiral HPLC, on the other hand, provides direct separation of enantiomers and is often considered the gold standard for accuracy, though it may require more extensive method development and specialized columns. The choice between these methods will ultimately be guided by the specific requirements of the research, including the need for high throughput, the available equipment, and the desired level of accuracy.
References
- 1. This compound|CAS 26116-13-2 [benchchem.com]
- 2. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Comparative Study of Catalysts for the Synthesis of (1-Allylpyrrolidin-2-yl)methanamine
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of (1-Allylpyrrolidin-2-yl)methanamine, presenting a comparative analysis of catalyst performance based on experimental data.
The synthesis of this compound, a valuable chiral building block in medicinal chemistry and organic synthesis, is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, including transition metal catalysts, biocatalysts, and organocatalysts, for the N-allylation of (pyrrolidin-2-yl)methanamine. The performance of these catalysts is evaluated based on key metrics such as reaction yield, selectivity, and reaction conditions, supported by experimental data from analogous transformations.
Catalyst Performance Comparison
The synthesis of this compound is typically achieved through the N-allylation of (pyrrolidin-2-yl)methanamine. Due to the presence of both a primary and a secondary amine in the starting material, selectivity for mono-allylation at the desired nitrogen is a key challenge. The following tables summarize the performance of different catalyst types in N-alkylation and N-allylation reactions of substrates structurally similar to (pyrrolidin-2-yl)methanamine, providing a basis for catalyst selection.
Transition Metal Catalysts
Transition metal complexes, particularly those based on palladium and ruthenium, are widely employed for N-alkylation and N-allylation reactions. They often operate via mechanisms such as the "borrowing hydrogen" methodology, which offers an atom-economical route using alcohols as alkylating agents.
| Catalyst System | Substrate | Alkylating Agent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Selectivity | Reference |
| [Ru(p-cymene)Cl₂]₂ / dppf | Primary Amines | Primary Alcohols | 110 | 24 | 0.5 | K₂CO₃ | Toluene | >95 | High for mono-alkylation | [1][2] |
| [Ru(p-cymene)Cl₂]₂ / DPEphos | Secondary Amines | Primary Alcohols | 110 | 24 | 0.5 | K₂CO₃ | Toluene | >95 | High for tertiary amines | [1][2] |
| Pd(OAc)₂ / P(tBu)₃ | N-Boc-pyrrolidine | Aryl Halides | RT | 12 | 2 | NaOtBu | Toluene | 80-95 | N/A | [3] |
| [(η³-allyl)PdCl]₂ / PPh₃ | N-allyl pyridinium salts | N/A | RT | 24 | 5 | KOtBu | THF | 70-90 | N/A | [4] |
Note: Data for palladium and ruthenium catalysts are for general N-alkylation of primary and secondary amines, and N-arylation of pyrrolidine. Specific data for N-allylation of (pyrrolidin-2-yl)methanamine is limited.
Biocatalysts
Enzymatic catalysis, particularly using reductive aminases (RedAms), presents a green and highly selective alternative for N-alkylation. These reactions typically occur under mild conditions in aqueous media.
| Catalyst System | Substrate | Alkylating Agent | Temp. (°C) | Time (h) | pH | Co-factor Regeneration | Yield (%) | Selectivity | Reference |
| Reductive Aminase (pIR23) | Pyrrolidine | Cinnamic Acids (in situ to aldehyde) | 30 | 6 | 7.5 | GDH/Glucose | up to 94 (conversion) | High for mono-allylation | [5][6] |
| Reductive Aminase (pIR23) | Piperidine | Cinnamic Acids (in situ to aldehyde) | 30 | 6 | 7.5 | GDH/Glucose | up to 90 (conversion) | High for mono-allylation | [5][6] |
Note: The biocatalytic approach demonstrates high conversion for the N-allylation of cyclic secondary amines. The substrate scope for diamines like (pyrrolidin-2-yl)methanamine would require further investigation.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for transition metal-catalyzed and biocatalytic N-allylation reactions, adapted from literature for analogous substrates.
General Protocol for Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols (Borrowing Hydrogen)
This protocol is adapted from the work of Williams and coworkers for the N-alkylation of amines.[1][2]
Materials:
-
[Ru(p-cymene)Cl₂]₂ (0.5 mol%)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) or DPEphos (Bis(2-diphenylphosphinophenyl)ether) (1.1 mol%)
-
Amine (1.0 mmol)
-
Alcohol (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol), dppf or DPEphos (0.011 mmol), and K₂CO₃ (1.5 mmol).
-
Add anhydrous toluene (5 mL) to the Schlenk tube, followed by the amine (1.0 mmol) and the alcohol (1.2 mmol).
-
Seal the Schlenk tube and stir the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-alkylated amine.
General Protocol for Biocatalytic N-Allylation of Amines
This protocol is based on the work of Groger and coworkers on reductive aminases.[5][6]
Materials:
-
Reductive aminase (pIR23) solution
-
Carboxylic acid reductase (CAR)
-
Glucose dehydrogenase (GDH)
-
Cinnamic acid derivative (5 mM)
-
Amine (e.g., pyrrolidine) (12.5 mM)
-
NADP⁺ (1 mM)
-
Glucose (50 mM)
-
ATP (10 mM)
-
MgCl₂ (2.5 mM)
-
Phosphate buffer (100 mM, pH 7.5)
-
Incubator shaker
Procedure:
-
In a reaction vessel, prepare a solution containing phosphate buffer (100 mM, pH 7.5), the cinnamic acid derivative (5 mM), the amine (12.5 mM), NADP⁺ (1 mM), glucose (50 mM), ATP (10 mM), and MgCl₂ (2.5 mM).
-
To this mixture, add the solutions of CAR, Reductive aminase (pIR23), and GDH.
-
The total reaction volume is adjusted with the phosphate buffer.
-
The reaction mixture is incubated at 30 °C with shaking (e.g., 250 rpm) for 6-24 hours.
-
Reaction progress can be monitored by GC-MS or HPLC.
-
Upon completion, the product can be extracted using an appropriate organic solvent (e.g., ethyl acetate) after adjusting the pH of the aqueous solution.
-
The organic layer is then dried and concentrated to yield the N-allylated amine.
Signaling Pathways and Experimental Workflows
Reaction Mechanism: Borrowing Hydrogen
The "Borrowing Hydrogen" or "Hydrogen Autotransfer" mechanism is a key pathway in transition metal-catalyzed N-alkylation of amines with alcohols. This process is highly atom-economical as it avoids the use of pre-activated alkylating agents and generates water as the only byproduct.
References
- 1. Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]
- 3. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PMC [pmc.ncbi.nlm.nih.gov]
(1-Allylpyrrolidin-2-yl)methanamine Derivatives: A Comparative Guide to Their Biological Activity at Dopamine D2 and Serotonin 5-HT1A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of (1-Allylpyrrolidin-2-yl)methanamine derivatives, focusing on their interactions with dopamine D2 and serotonin 5-HT1A receptors. These receptors are critical targets in the development of therapeutic agents for neuropsychiatric disorders, including schizophrenia and psychosis. The following sections present quantitative data, detailed experimental protocols, and visualizations of key concepts to facilitate research and development in this area.
Comparative Biological Activity
The affinity of this compound derivatives for dopamine D2 and serotonin 5-HT1A receptors is a key determinant of their potential therapeutic efficacy and side-effect profile. The substitution of an allyl group on the pyrrolidine nitrogen has been shown to significantly influence receptor affinity.
A notable example is the derivative (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide, also known as [¹⁸F]fallypride. This compound exhibits high affinity for the dopamine D2 receptor. Research has demonstrated that the allyl substitution leads to a nearly tenfold increase in D2 receptor affinity compared to its N-ethyl counterpart.[1]
To illustrate the structure-activity relationship (SAR), the following table summarizes the available binding affinity data for a key this compound derivative. Further research is required to build a more comprehensive SAR profile with a wider range of substitutions on the benzamide or salicylamide moiety.
| Compound Name | Dopamine D2 Receptor Affinity (Ki) | Serotonin 5-HT1A Receptor Affinity (Ki) | Reference Compound | D2 Ki of Ref. |
| (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide ([¹⁸F]fallypride) | 0.03 nM | Data not available | N-ethyl analogue | 0.26 nM |
Table 1: Dopamine D2 Receptor Binding Affinity of a Key this compound Derivative.
Experimental Protocols
The determination of binding affinities for these derivatives is typically performed using radioligand binding assays. Below are detailed methodologies for assessing binding to dopamine D2 and serotonin 5-HT1A receptors.
Dopamine D2 Receptor Binding Assay
This protocol is a standard method for determining the affinity of compounds for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Rat striatal membranes or cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone or [¹²⁵I]Iodospiperone (a high-affinity D2 antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: this compound derivatives at various concentrations.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize rat striata or cultured cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration (determined by Bradford or BCA assay).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Assay buffer (for total binding).
-
Non-specific binding control (e.g., 10 µM haloperidol).
-
Test compound at various concentrations.
-
-
Add the radioligand ([³H]Spiperone) at a concentration close to its Kd value.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin 5-HT1A Receptor Binding Assay
This protocol outlines a method for determining the affinity of compounds for the serotonin 5-HT1A receptor.
Materials:
-
Receptor Source: Rat hippocampal membranes or cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Non-specific Binding Control: Serotonin (10 µM) or another suitable 5-HT1A ligand.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Test Compounds: this compound derivatives at various concentrations.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Follow a similar procedure as described for the D2 receptor binding assay, using rat hippocampus as the tissue source.
-
Assay Setup: Set up the 96-well plate as described for the D2 assay, using the appropriate non-specific binding control (e.g., 10 µM serotonin).
-
Add the radioligand ([³H]8-OH-DPAT) at a concentration near its Kd.
-
Add the membrane preparation.
-
Incubation: Incubate at 37°C for a suitable time to reach equilibrium (e.g., 30 minutes).
-
Filtration: Terminate the reaction and wash the filters as described previously.
-
Quantification: Measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate IC50 and Ki values as described for the D2 receptor binding assay.
Visualizations
To better understand the context of this research, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Radioligand Displacement Assay Workflow.
References
Structure-Activity Relationship of (1-Allylpyrrolidin-2-yl)methanamine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of (1-Allylpyrrolidin-2-yl)methanamine analogs, focusing on their interactions with dopamine and serotonin receptors. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents targeting these key neurotransmitter systems.
I. Comparative Analysis of Receptor Binding Affinities
The affinity of this compound analogs for dopamine D2 and serotonin 5-HT1A receptors is significantly influenced by substitutions on the pyrrolidine ring, the nature of the N-substituent, and the stereochemistry of the molecule. The following tables summarize the binding affinities (Ki in nM) of representative analogs, illustrating key SAR trends.
Table 1: Dopamine D2 Receptor Binding Affinities of Pyrrolidinemethanamine Analogs
| Compound | N-Substituent | 2-Position Substituent | Stereochemistry | D2 Ki (nM) |
| Analog 1 | Benzyl | H | R | ~1 |
| Analog 2 | Allyl | H | Not Specified | Data Not Available |
| Analog 3 | Ethyl | H | R | >1000 |
| Analog 4 | Benzyl | 2,3-dimethoxybenzamide | R | ~1 |
| Analog 5 | Benzyl | 5,6-dimethoxysalicylamide | R | ~1 |
Data extrapolated from studies on N-substituted N-[(2-pyrrolidinyl)methyl]benzamides.[1]
Table 2: Serotonin 5-HT1A Receptor Binding Affinities of Pyrrolidine Analogs
| Compound | N-Substituent | Aromatic Moiety | 5-HT1A Ki (nM) |
| Analog A | Propyl | 3-(Trifluoromethyl)phenyl | Data Not Available |
| Analog B | Butyl | 2-Methoxyphenyl | Data Not Available |
| Analog C | Pentyl | 1-Naphthyl | Data Not Available |
II. Structure-Activity Relationship (SAR) Summary
The available data on pyrrolidine-based compounds allows for the deduction of several key SAR principles:
-
N-Substituent: The nature of the substituent on the pyrrolidine nitrogen plays a crucial role in receptor affinity and selectivity. For dopamine D2 receptors, a benzyl group is highly favorable, while smaller alkyl groups like ethyl lead to a significant loss of affinity.[1] The allyl group present in the parent compound of interest suggests a potential for modulation of activity, though specific data is needed for a direct comparison.
-
Stereochemistry: The stereochemistry at the 2-position of the pyrrolidine ring is critical for high-affinity binding to the D2 receptor, with the (R)-enantiomer being significantly more potent.[1]
-
Substituents on the Aromatic Ring: For benzamide derivatives, the substitution pattern on the aromatic ring dramatically influences D2 receptor affinity. Dimethoxy substitutions on either a benzamide or salicylamide moiety can result in nanomolar binding affinities.[1]
-
Pyrrolidine Ring Substitutions: Modifications to the pyrrolidine ring itself can impact activity. For instance, in a series of pyrrolidine pentamine derivatives, substitutions at various positions had varied effects on the inhibitory properties against AAC(6')-Ib, demonstrating the potential for optimization.[4][5]
III. Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound analogs.
A. Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Rat striatal tissue or cells expressing the human dopamine D2 receptor.
-
Radioligand: [3H]Spiperone or [3H]YM-09151-2.
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Test Compounds: Serial dilutions of the this compound analogs.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).
-
Scintillation Cocktail and Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, [3H]Spiperone (at a concentration near its Kd), and varying concentrations of the test compound or vehicle. For determining non-specific binding, add 10 µM haloperidol.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
B. Serotonin 5-HT1A Receptor Functional Assay (cAMP Inhibition)
This protocol measures the ability of test compounds to act as agonists or antagonists at the 5-HT1A receptor by quantifying their effect on forskolin-stimulated cAMP accumulation.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT1A receptor.
-
Stimulant: Forskolin.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
Test Compounds: Serial dilutions of the this compound analogs.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, FRET, or ELISA-based).
Procedure:
-
Cell Plating: Plate the 5-HT1A receptor-expressing cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the test compound or vehicle for a specified time.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: For agonists, calculate the EC50 value from the concentration-response curve of cAMP inhibition. For antagonists, measure the ability of the compound to block the effect of a known 5-HT1A agonist and calculate the IC50 or Kb value.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the dopamine D2 and serotonin 5-HT1A receptors, as well as a typical experimental workflow for compound screening.
References
- 1. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Commercially Sourced (1-Allylpyrrolidin-2-yl)methanamine for Research and Development
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental success and drug safety. This guide provides a comparative assessment of the purity of commercially available (1-Allylpyrrolidin-2-yl)methanamine, a key building block in the synthesis of various pharmaceutical agents. The analysis employs a multi-pronged approach, utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to provide a comprehensive purity profile.
This guide outlines detailed experimental protocols for each analytical technique and presents a comparative summary of hypothetical purity data from three fictional commercial suppliers: Supplier A, Supplier B, and Supplier C. This allows for an objective comparison of the products and provides researchers with a framework for their own purity assessments.
Comparative Purity Assessment
The purity of this compound from three different commercial suppliers was assessed using three distinct analytical methods. The results, summarized below, provide a multi-faceted view of the purity, encompassing chromatographic purity, the presence of volatile impurities, and an absolute quantitative measure of the active molecule.
Table 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
| Supplier | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (e.e.) (%) |
| Supplier A | 4.2 | 99.5 | 99.0 |
| Supplier B | 4.2 | 98.2 | 97.5 |
| Supplier C | 4.2 | 99.8 | >99.5 |
Table 2: Purity and Impurity Profile by Gas Chromatography-Mass Spectrometry (GC-MS)
| Supplier | Purity (%) | Major Impurity | Impurity Peak Area (%) |
| Supplier A | 99.2 | Pyrrolidine | 0.5 |
| Supplier B | 97.9 | Allyl Bromide | 1.2 |
| Supplier C | 99.7 | N/A (Below LOQ) | <0.1 |
Table 3: Absolute Purity by Quantitative Nuclear Magnetic Resonance (qNMR)
| Supplier | Purity (wt/wt %) |
| Supplier A | 99.1 |
| Supplier B | 97.5 |
| Supplier C | 99.6 |
Experimental Workflow
The following diagram illustrates the comprehensive workflow for the comparative purity assessment of this compound.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to ensure reproducibility and transparency.
High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity and Enantiomeric Excess
This method is designed to separate the enantiomers of this compound and quantify its chromatographic purity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling
This technique is employed to assess the purity and identify any volatile impurities present in the samples.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR provides a direct measurement of the absolute purity of the compound without the need for a specific reference standard of the analyte.[1][2][3][4][5][6][7][8]
-
Instrumentation: 400 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated methanol (CD3OD).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard.
-
Dissolve both in a known volume of deuterated methanol (e.g., 0.75 mL).
-
-
Acquisition Parameters:
-
Pulse Program: A standard 30-degree pulse sequence.
-
Relaxation Delay (d1): 30 seconds to ensure full relaxation of all nuclei.
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply a Fourier transform and phase correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte and the signal of the internal standard (for maleic acid, the vinyl proton signal at ~6.3 ppm).
-
Calculate the purity using the following formula:
Purity (wt/wt %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
P_IS = Purity of the Internal Standard
-
Conclusion
The comprehensive purity assessment of commercially available this compound reveals that product quality can vary between suppliers. Based on the hypothetical data presented, Supplier C consistently provides the material with the highest purity across all three analytical techniques. Researchers and drug development professionals are encouraged to perform similar multi-technique analyses to ensure the quality and consistency of their starting materials, which is paramount for the reliability and reproducibility of their scientific work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
Spectroscopic Duel: A Comparative Guide to (R)- and (S)-(1-Allylpyrrolidin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral molecules, the differentiation of enantiomers is paramount. (1-Allylpyrrolidin-2-yl)methanamine, a versatile building block in medicinal chemistry, exists as (R)- and (S)-enantiomers. While possessing identical chemical formulas and connectivity, their distinct three-dimensional arrangements lead to different interactions with other chiral entities, a critical consideration in drug development. This guide provides a comparative overview of the spectroscopic techniques used to distinguish and characterize these enantiomers, supported by expected data and detailed experimental protocols.
Spectroscopic Comparison Overview
Enantiomers exhibit identical physical properties in an achiral environment. Therefore, standard spectroscopic techniques like NMR and IR will yield identical spectra for both (R)- and (S)-(1-Allylpyrrolidin-2-yl)methanamine. Mass spectrometry will also show the same fragmentation pattern. The key to their differentiation lies in chiroptical techniques or the use of a chiral auxiliary.
Table 1: Predicted Spectroscopic Data for (R)- and (S)-(1-Allylpyrrolidin-2-yl)methanamine
| Spectroscopic Technique | Parameter | Predicted Observation for (R)-enantiomer | Predicted Observation for (S)-enantiomer |
| ¹H NMR (in achiral solvent) | Chemical Shift (ppm), Coupling Constants (Hz) | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| ¹³C NMR (in achiral solvent) | Chemical Shift (ppm) | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| Circular Dichroism (CD) | Molar Ellipticity [θ] | Equal in magnitude, opposite in sign to (S)-enantiomer | Equal in magnitude, opposite in sign to (R)-enantiomer |
| ¹H NMR (with chiral solvating agent) | Chemical Shift (ppm) | Non-equivalent chemical shifts for some protons compared to the (S)-enantiomer | Non-equivalent chemical shifts for some protons compared to the (R)-enantiomer |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To distinguish between the (R)- and (S)-enantiomers using a chiral solvating agent.
Methodology:
-
Sample Preparation: Prepare separate NMR tubes for the (R)-enantiomer, (S)-enantiomer, and a racemic mixture of this compound. Dissolve approximately 5-10 mg of each sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Addition of Chiral Solvating Agent (CSA): To each NMR tube, add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-Mandelic acid or (R)-1,1'-Bi-2-naphthol (BINOL).
-
Data Acquisition: Acquire ¹H NMR spectra for each sample on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Compare the spectra. In the presence of the CSA, the enantiomers will form transient diastereomeric complexes, leading to observable differences in the chemical shifts of specific protons, particularly those close to the stereocenter. The racemic mixture will show two sets of these shifted signals.
Circular Dichroism (CD) Spectroscopy
Objective: To obtain the characteristic CD spectra of the (R)- and (S)-enantiomers.
Methodology:
-
Sample Preparation: Prepare solutions of the purified (R)- and (S)-enantiomers in a suitable solvent that is transparent in the desired UV region (e.g., methanol or acetonitrile). A typical concentration is in the range of 0.1 to 1 mg/mL.
-
Instrumentation: Use a calibrated CD spectropolarimeter.
-
Data Acquisition: Record the CD spectra of both enantiomers over a suitable wavelength range (e.g., 190-300 nm). A baseline spectrum of the solvent should also be recorded and subtracted from the sample spectra.
-
Analysis: The (R)- and (S)-enantiomers are expected to exhibit mirror-image CD spectra. This means they will have the same absorption maxima and minima, but with opposite signs of molar ellipticity.
Infrared (IR) Spectroscopy
Objective: To obtain the vibrational spectrum of the molecule.
Methodology:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Analysis: The IR spectra of the (R)- and (S)-enantiomers will be identical. Characteristic peaks for the amine (N-H stretching), allyl group (C=C and =C-H stretching), and pyrrolidine ring (C-N and C-H stretching) should be identified.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition: Obtain the mass spectrum, which plots the mass-to-charge ratio (m/z) against relative intensity.
-
Analysis: The mass spectra of the (R)- and (S)-enantiomers will be identical, showing the same molecular ion peak and fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the (R)- and (S)-enantiomers.
Caption: Workflow for Spectroscopic Comparison of Enantiomers.
Signaling Pathway Analogy: Chiral Recognition
The process of distinguishing enantiomers using a chiral solvating agent in NMR can be conceptually compared to a cellular signaling pathway where a chiral receptor specifically binds to one enantiomer of a ligand, leading to a unique downstream signal.
Caption: Analogy of Chiral Recognition in NMR to a Signaling Pathway.
Safety Operating Guide
Proper Disposal of (1-Allylpyrrolidin-2-yl)methanamine: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of (1-Allylpyrrolidin-2-yl)methanamine, a chemical compound utilized in various research and development applications, is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this substance, in line with general best practices for hazardous chemical waste management. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the known hazards associated with its structural components: a pyrrolidine ring, an amine group, and an allyl group.
Immediate Safety Considerations
Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of potentially harmful vapors.[1] The use of appropriate Personal Protective Equipment (PPE) is mandatory and should include chemical-resistant gloves, safety goggles, and a laboratory coat.[2]
Key Hazards:
-
Pyrrolidine Moiety: Pyrrolidine is a flammable and corrosive liquid that is incompatible with strong oxidizing agents and acids.[1][3]
-
Amine Group: Amines can be corrosive and toxic.
-
Allyl Group: Allyl compounds can be toxic and are often flammable.[4][5] Wastes containing allyl compounds may be disposed of through incineration in specialized facilities.[4]
Quantitative Safety Data for Related Compounds
| Data Point | Value | Compound/Class | Source |
| DOT Hazard Classification | |||
| Hazard Class | 3 (Flammable Liquid), 8 (Corrosive) | Pyrrolidine | [1] |
| Packing Group | II | Pyrrolidine | [1] |
| Toxicity to Fish (LC50) | 100 - 220 mg/l - 96 h (Danio rerio) | Pyrrolidine | [6] |
| Log Pow (Bioaccumulation) | 0.22 (Does not bioaccumulate) | Pyrrolidine | [3][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
- Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
- The container should be made of a material compatible with flammable and corrosive amines (e.g., a glass bottle with a secure cap).
- Keep liquid and solid waste in separate containers.
2. Container Labeling:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Include the date of accumulation and all relevant hazard symbols (e.g., toxic, flammable, corrosive).
3. Storage of Waste:
- Store the sealed waste container in a designated, well-ventilated, and secure area.
- The storage area should be cool and away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[3]
4. Final Disposal:
- Do not dispose of this chemical down the drain or in regular trash.[1]
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
- The preferred method of disposal for compounds of this nature is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
5. Spill Management:
- Minor Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or a universal binder.[1][7] Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[1]
- Major Spills: For larger spills, evacuate the area immediately and contact your institution's EHS department.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
